molecular formula C4H9NO3 B042304 Gamibetal CAS No. 924-49-2

Gamibetal

Cat. No.: B042304
CAS No.: 924-49-2
M. Wt: 119.12 g/mol
InChI Key: YQGDEPYYFWUPGO-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxybutanoic acid is a pharmaceutically important beta-amino acid derivative and a versatile chiral building block in organic synthesis. Its key research value lies in its structural similarity to the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), making it a compound of significant interest in neuropharmacology for studying GABAergic systems and receptor interactions. The molecule features both an amino group and a hydroxyl group on a short-chain fatty acid backbone, which allows it to act as a precursor for the synthesis of various bioactive compounds and natural products, including the cholesterol-lowering drug statins. Researchers utilize this compound to probe metabolic pathways, develop novel enzyme inhibitors, and create sophisticated peptidomimetics. Its chiral centers also make it valuable for studying stereoselective reactions and for the synthesis of non-racemic compounds. This product is provided as a high-purity solid to ensure reproducibility and reliability in your experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-hydroxybutanoic acid
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InChI

InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)
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InChI Key

YQGDEPYYFWUPGO-UHFFFAOYSA-N
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Canonical SMILES

C(C(CN)O)C(=O)O
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Molecular Formula

C4H9NO3
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DSSTOX Substance ID

DTXSID1045877
Record name 4-Amino-3-hydroxybutyric acid
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Molecular Weight

119.12 g/mol
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CAS No.

924-49-2, 352-21-6
Record name 4-Amino-3-hydroxybutanoic acid
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Record name Butanoic acid, 4-amino-3-hydroxy-
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Foundational & Exploratory

GABOB: An Endogenous Modulator of the GABAergic System

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its metabolism gives rise to several bioactive molecules, among which 4-amino-3-hydroxybutanoic acid (GABOB) has garnered significant interest. GABOB, an endogenous metabolite of GABA, is structurally similar to GABA with the addition of a hydroxyl group. This structural modification influences its physiological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of GABOB as an endogenous metabolite of GABA, focusing on its biosynthesis, degradation, interaction with GABA receptors, and the analytical methodologies used for its study.

Biosynthesis and Degradation

The metabolic pathways of GABOB are intricately linked to those of GABA. While the complete enzymatic machinery for GABOB synthesis and degradation is not fully elucidated, current evidence points to a close relationship with the GABA shunt.

Biosynthesis of GABOB

GABOB is formed from GABA through a hydroxylation reaction. However, the specific enzyme responsible for this conversion, a putative GABA-3-hydroxylase, has not yet been fully characterized in mammals. The biosynthesis of GABA itself is well-established, primarily occurring via the decarboxylation of glutamate (B1630785), a reaction catalyzed by the enzyme glutamate decarboxylase (GAD).[1][2]

The metabolic relationship can be visualized as follows:

Glutamate Glutamate GABA γ-Aminobutyric Acid (GABA) Glutamate->GABA Glutamate Decarboxylase (GAD) GABOB 4-Amino-3-hydroxybutanoic Acid (GABOB) GABA->GABOB GABA-3-hydroxylase (putative)

Biosynthesis of GABOB from GABA.
Degradation of GABOB

The precise catabolic pathway of GABOB in mammals is not well-defined. It is hypothesized to be metabolized by enzymes of the GABA shunt, such as GABA transaminase (GABA-T), which converts GABA to succinic semialdehyde.[3][4][5] This succinic semialdehyde is then oxidized to succinate (B1194679) by succinic semialdehyde dehydrogenase (SSADH) and enters the Krebs cycle. It is plausible that GABOB undergoes analogous transamination and oxidation reactions.

A proposed degradation pathway is illustrated below:

GABOB 4-Amino-3-hydroxybutanoic Acid (GABOB) Metabolite1 Putative Transaminated Intermediate GABOB->Metabolite1 GABA Transaminase (hypothesized) Metabolite2 Downstream Metabolites Metabolite1->Metabolite2 Oxidation (hypothesized)

Hypothesized Degradation Pathway of GABOB.

Quantitative Data: GABA Concentrations in Tissues

While quantitative data for endogenous GABOB levels are scarce and not well-established in the literature, extensive research has been conducted to quantify GABA concentrations in various biological matrices. The following tables summarize representative GABA concentrations in different brain regions and bodily fluids.

Table 1: GABA Concentrations in Human Brain (Post-mortem)

Brain RegionGABA Concentration (nmol/mg protein)Reference
Nucleus accumbensSignificantly reduced in Huntington's chorea
Lateral pallidumSignificantly reduced in Huntington's chorea
Subthalamic nucleusSignificantly reduced in Huntington's chorea
Substantia nigraSignificantly reduced in Huntington's chorea
Ventrolateral thalamic nucleusSignificantly reduced in Huntington's chorea
AmygdalaSignificantly decreased in psychotic patients
Temporal CortexSignificant reductions in Alzheimer's cases

Table 2: GABA Concentrations in Human Cerebrospinal Fluid (CSF) and Plasma

FluidGABA ConcentrationReference
CSF127 ± 47 pmol/ml
CSF239 ± 76 pmol/mL (normal controls)
CSF87 nmol/liter (neurologically normal)
Plasma309 ± 79 pmol/ml
PlasmaSignificantly higher during alcohol withdrawal

Table 3: GABA Concentrations in Rat Brain

Brain RegionGABA ConcentrationReference
Cortical Synaptosomes (2-month-old)2.97 mM
Cortical Synaptosomes (30-month-old)2.68 mM

GABOB and GABA Receptor Signaling

GABOB, like GABA, exerts its physiological effects by interacting with GABA receptors, which are broadly classified into ionotropic GABA-A receptors and metabotropic GABA-B receptors.

GABOB Interaction with GABA Receptors

GABOB is an agonist at both GABA-A and GABA-B receptors. Notably, its stereoisomers exhibit different receptor affinities. The (S)-(+)-enantiomer of GABOB is a more potent agonist at GABA-A receptors, while the (R)-(-)-enantiomer shows higher potency at GABA-B receptors.

GABA-A Receptor Signaling

GABA-A receptors are ligand-gated chloride ion channels. Upon activation by an agonist like GABA or (S)-(+)-GABOB, the channel opens, allowing an influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane GABA/GABOB GABA or (S)-(+)-GABOB GABA_A GABA-A Receptor GABA/GABOB->GABA_A Binds to Cl_channel Chloride Channel (Open) GABA_A->Cl_channel Activates Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

GABA-A Receptor Signaling Pathway.
GABA-B Receptor Signaling

GABA-B receptors are G protein-coupled receptors (GPCRs). Agonist binding, by GABA or (R)-(-)-GABOB, activates the associated G protein, which in turn modulates downstream effectors. This can lead to the opening of potassium (K+) channels and the inhibition of calcium (Ca2+) channels, both of which contribute to neuronal inhibition.

cluster_0 Presynaptic/Postsynaptic Membrane GABA_B GABA-B Receptor G_protein G Protein GABA_B->G_protein Activates K_channel K+ Channel (Open) G_protein->K_channel Activates Ca_channel Ca2+ Channel (Inhibited) G_protein->Ca_channel Inhibits Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ Efflux Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release Reduced Ca2+ Influx GABA or\n(R)-(-)-GABOB GABA or (R)-(-)-GABOB GABA or\n(R)-(-)-GABOB->GABA_B Binds to

GABA-B Receptor Signaling Pathway.

Experimental Protocols

Accurate quantification of GABOB and GABA is essential for understanding their physiological roles. High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose. Due to their polar nature and lack of a strong chromophore, derivatization is often required for sensitive detection.

Sample Preparation from Brain Tissue

A general workflow for the extraction of GABA and GABOB from brain tissue for subsequent analysis is outlined below.

Tissue Brain Tissue Sample Homogenization Homogenize in Acidic Solution Tissue->Homogenization Centrifugation Centrifuge to Pellet Proteins Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE Derivatization Derivatization Supernatant->Derivatization Direct Derivatization SPE->Derivatization Analysis HPLC-FLD or LC-MS/MS Analysis Derivatization->Analysis

Workflow for GABA/GABOB Extraction from Brain Tissue.
Detailed Protocol: HPLC-FLD with o-Phthalaldehyde (B127526) (OPA) Derivatization

This protocol is adapted from methods described for the analysis of GABA and can be optimized for the simultaneous detection of GABOB.

1. Reagent Preparation:

  • Borate (B1201080) Buffer: Prepare a 0.1 M solution of sodium borate and adjust the pH to 10.4.

  • OPA Reagent: Dissolve o-phthalaldehyde in a suitable organic solvent (e.g., ethanol) and mix with a sulfite (B76179) solution and borate buffer. The final concentrations should be optimized for maximal fluorescence.

2. Sample Derivatization:

  • Mix a small volume of the sample extract or standard with the borate buffer.

  • Add the OPA working solution. The reaction is typically rapid and can be performed at room temperature.

3. HPLC-FLD Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the OPA-derivatized analytes (e.g., λex = 220 nm and λem = 385 nm for OPA/sulfite derivatives).

Detailed Protocol: LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity for the quantification of GABA and GABOB, often without the need for derivatization.

1. Sample Preparation:

  • For plasma or CSF, a simple protein precipitation with a solvent like acetonitrile (B52724) is often sufficient.

  • For tissue homogenates, follow the extraction procedure outlined in the workflow diagram above.

  • An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added at the beginning of the sample preparation process for accurate quantification.

2. LC Separation:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the retention of polar analytes like GABA and GABOB.

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for GABA, GABOB, and their internal standards are monitored.

Conclusion and Future Directions

GABOB is an intriguing endogenous metabolite of GABA with the potential to modulate the GABAergic system in a nuanced manner due to the stereoselective actions of its enantiomers. While the fundamental aspects of GABA metabolism and signaling are well-understood, significant knowledge gaps remain concerning GABOB. Future research should focus on:

  • Quantitative Analysis of Endogenous GABOB: The development and application of sensitive and specific analytical methods to determine the concentrations of GABOB in various tissues and biofluids under normal and pathological conditions are crucial.

  • Elucidation of Metabolic Pathways: The identification and characterization of the enzymes responsible for the biosynthesis (GABA-3-hydroxylase) and degradation of GABOB will provide a more complete understanding of its regulation.

  • Receptor Subtype Selectivity: Detailed pharmacological studies are needed to quantify the binding affinities and functional potencies of GABOB enantiomers at different GABA-A and GABA-B receptor subtypes.

A deeper understanding of the biochemistry and pharmacology of GABOB will undoubtedly open new avenues for the development of novel therapeutic strategies targeting the GABAergic system for a range of neurological and psychiatric disorders.

References

In-Depth Technical Guide to the Pharmacological Properties of Gamma-Amino-Beta-Hydroxybutyric Acid (GABOB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-amino-beta-hydroxybutyric acid (GABOB), a naturally occurring derivative of the principal inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exhibits a unique pharmacological profile with significant potential in neurologic and psychiatric medicine. As a GABA analogue, GABOB effectively crosses the blood-brain barrier and exerts its effects through stereoselective interactions with both GABA-A and GABA-B receptors. This technical guide provides a comprehensive overview of the pharmacological properties of GABOB, detailing its mechanism of action, pharmacokinetic profile, and therapeutic applications. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development. Visual representations of key signaling pathways and experimental workflows are included to enhance understanding of this promising neuromodulatory agent.

Introduction

Gamma-amino-beta-hydroxybutyric acid (GABOB), also known as β-hydroxy-γ-aminobutyric acid, is a structural analogue of GABA. It is utilized as an anticonvulsant in several countries, including Europe, Japan, and Mexico, for the management of epilepsy.[1] GABOB's enhanced ability to penetrate the central nervous system compared to GABA makes it a compound of significant interest for therapeutic development.[1] This document serves as an in-depth technical resource, consolidating current knowledge on the pharmacological properties of GABOB to support ongoing research and drug development efforts.

Mechanism of Action

GABOB's pharmacological activity is primarily mediated through its interaction with GABA receptors, exhibiting a notable stereoselectivity. The compound exists as two stereoisomers, (R)-(-)-GABOB and (S)-(+)-GABOB, each with a distinct receptor affinity and functional profile.

  • (S)-(+)-GABOB: This isomer primarily acts as an agonist at the GABA-A receptor .[1]

  • (R)-(-)-GABOB: This isomer demonstrates a higher affinity for the GABA-B receptor , where it functions as an agonist.[2]

GABA-A Receptor Interaction

Activation of the ionotropic GABA-A receptor by (S)-(+)-GABOB leads to an influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

GABA-B Receptor Interaction

The interaction of (R)-(-)-GABOB with the metabotropic GABA-B receptor initiates a cascade of intracellular signaling events. GABA-B receptors are coupled to inhibitory G-proteins (Gi/o), and their activation leads to:[3]

  • Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium ion efflux and membrane hyperpolarization.

  • Inhibition of voltage-gated calcium channels: This reduces calcium influx, thereby decreasing neurotransmitter release from presynaptic terminals.

The following diagram illustrates the distinct signaling pathways activated by the stereoisomers of GABOB.

GABOB_Signaling_Pathways cluster_GABA_A (S)-(+)-GABOB Pathway cluster_GABA_B (R)-(-)-GABOB Pathway S_GABOB (S)-(+)-GABOB GABA_A GABA-A Receptor S_GABOB->GABA_A Agonist Cl_channel Chloride Channel (Opens) GABA_A->Cl_channel Activates Hyperpolarization_A Neuronal Hyperpolarization Cl_channel->Hyperpolarization_A Leads to R_GABOB (R)-(-)-GABOB GABA_B GABA-B Receptor R_GABOB->GABA_B Agonist Gi_o Gi/o Protein GABA_B->Gi_o Activates AC Adenylyl Cyclase (Inhibited) Gi_o->AC GIRK GIRK Channel (Activated) Gi_o->GIRK Ca_channel Ca2+ Channel (Inhibited) Gi_o->Ca_channel Hyperpolarization_B Neuronal Hyperpolarization GIRK->Hyperpolarization_B Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release

Caption: Signaling pathways of GABOB stereoisomers.

Quantitative Pharmacological Data

This section summarizes the available quantitative data on the pharmacokinetic and pharmacodynamic properties of GABOB.

Pharmacokinetic Parameters

Pharmacokinetic studies have been primarily conducted in animal models. A key study using radiolabeled DL-GABOB in rats provides the most comprehensive data to date.

ParameterValue (in rats)Route of AdministrationReference
Absorption Well absorbedOral (p.o.)
Serum Levels Similar after i.v. and p.o. dosesi.v. and p.o.
Excretion (Urine) ~26.5% (within 6 days)Oral (p.o.)
Excretion (Feces) ~1.6% (within 6 days)Oral (p.o.)
Biliary Excretion ~0.4% (within 24 hours)Oral (p.o.)
Brain Distribution Radioactivity primarily from unchanged DL-GABOBi.v. and p.o.

Note: Specific human pharmacokinetic data such as bioavailability, half-life, and detailed metabolic pathways are not yet fully elucidated and represent a key area for future research.

Receptor Binding Affinities
Effective Doses
Study TypeIndicationSpeciesDoseEffectReference
Clinical TrialAdd-on therapy for severe focal epilepsyHuman250 mg twice daily (500 mg/day)50% reduction in total seizure frequency in 25% of patients
Clinical StudyGrowth Hormone SecretionHuman20 mg/min and 100 mg/min infusionSignificant rise in GH plasma levels

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of GABOB's pharmacological properties.

Synthesis of GABOB

Numerous synthetic routes for racemic and enantiomerically pure GABOB have been developed. One common approach involves the following key steps:

  • Starting Material: A suitable precursor, such as a protected 4-amino-3-hydroxybutanoic acid derivative.

  • Key Reactions: May include steps like enzymatic resolution, asymmetric synthesis, or chiral pool synthesis to obtain the desired stereoisomer.

  • Purification: Typically involves techniques like crystallization and chromatography to yield the final pure compound.

  • Characterization: Confirmation of the structure and purity is achieved using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Anticonvulsant Activity Assessment

The anticonvulsant properties of GABOB can be evaluated using established animal models of epilepsy.

This model is indicative of efficacy against generalized tonic-clonic seizures.

  • Animals: Typically mice or rats.

  • Drug Administration: GABOB is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • MES Induction: A brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic-clonic seizure.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from tonic hindlimb extension is calculated for each dose group.

This model is used to assess efficacy against absence and myoclonic seizures.

  • Animals: Typically mice or rats.

  • Drug Administration: GABOB is administered as described for the MES model.

  • PTZ Induction: A convulsant dose of pentylenetetrazol is administered subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Endpoint: The primary endpoints are the latency to and the incidence of clonic and tonic-clonic seizures.

  • Data Analysis: The time to the first seizure and the percentage of animals exhibiting seizures are recorded and compared between the GABOB-treated and control groups.

The following diagram outlines the general workflow for assessing the anticonvulsant activity of GABOB.

Anticonvulsant_Activity_Workflow start Start animal_prep Animal Preparation (e.g., Mice, Rats) start->animal_prep drug_admin GABOB Administration (i.p. or p.o.) animal_prep->drug_admin control_group Vehicle Control Group animal_prep->control_group mes_model Maximal Electroshock (MES) Seizure Induction drug_admin->mes_model ptz_model Pentylenetetrazol (PTZ) Seizure Induction drug_admin->ptz_model control_group->mes_model control_group->ptz_model mes_endpoint Observe for Tonic Hindlimb Extension mes_model->mes_endpoint ptz_endpoint Observe for Clonic and Tonic-Clonic Seizures ptz_model->ptz_endpoint data_analysis Data Analysis mes_endpoint->data_analysis ptz_endpoint->data_analysis end End data_analysis->end

Caption: Workflow for anticonvulsant activity testing.
Electrophysiological Recording

Patch-clamp electrophysiology can be used to directly measure the effects of GABOB on neuronal ion channels.

  • Cell Preparation: Neurons can be acutely dissociated from brain tissue or cultured in vitro.

  • Recording Configuration: Whole-cell patch-clamp is commonly used to record postsynaptic currents.

  • Drug Application: GABOB is applied to the bath solution or locally via a perfusion system.

  • Data Acquisition: Changes in membrane current or voltage are recorded in response to GABOB application.

  • Analysis: Parameters such as current amplitude, decay kinetics, and reversal potential are analyzed to characterize the effects of GABOB on GABA receptor-mediated currents.

Conclusion and Future Directions

GABOB is a promising neuromodulatory agent with established anticonvulsant properties and a favorable pharmacokinetic profile for central nervous system penetration. Its stereoselective action on GABA-A and GABA-B receptors provides a basis for its therapeutic effects. However, further research is warranted to fully elucidate its pharmacological properties. Key areas for future investigation include:

  • Human Pharmacokinetics: Comprehensive studies are needed to determine the bioavailability, half-life, metabolism, and excretion of GABOB in humans.

  • Receptor Binding Kinetics: Quantitative determination of the binding affinities (Ki or IC50 values) of the individual stereoisomers of GABOB for GABA-A and GABA-B receptor subtypes is crucial.

  • Clinical Efficacy: Further well-controlled clinical trials are necessary to establish the efficacy and safety of GABOB in a broader range of neurological and psychiatric disorders.

  • Mechanism of Action: Deeper investigation into the downstream signaling pathways and the specific receptor subtypes involved in GABOB's actions will provide a more complete understanding of its therapeutic potential.

The information compiled in this technical guide provides a solid foundation for advancing the research and development of GABOB as a valuable therapeutic agent.

References

The Effect of Gamibetal (γ-Amino-β-hydroxybutyric Acid) on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamibetal, the brand name for γ-Amino-β-hydroxybutyric acid (GABOB), is a GABA analogue that has been utilized as an anticonvulsant. Its mechanism of action is rooted in its interaction with the two primary inhibitory neurotransmitter receptors in the central nervous system: GABAA and GABAB receptors. This technical guide provides a detailed overview of the core effects of this compound on neuronal excitability, summarizing available quantitative data, outlining experimental protocols for its study, and visualizing its signaling pathways. Due to the limited availability of recent, in-depth research on this compound, this guide synthesizes foundational knowledge of GABAergic systems with the specific data available for GABOB to provide a comprehensive resource for researchers.

Introduction

Neuronal excitability is a fundamental process in the central nervous system (CNS), and its dysregulation is implicated in various neurological disorders, most notably epilepsy. The principal inhibitory neurotransmitter that maintains this balance is γ-aminobutyric acid (GABA).[1] this compound (GABOB) is a structural analogue of GABA that has demonstrated efficacy as an anticonvulsant. A key feature of this compound is that it is a racemic mixture of two stereoisomers, (R)-(–)-GABOB and (S)-(+)-GABOB, each with distinct pharmacological profiles. This duality allows this compound to modulate neuronal excitability through multiple pathways, making it a subject of interest for understanding inhibitory neurotransmission and developing novel therapeutics.

Mechanism of Action

This compound exerts its effects on neuronal excitability by interacting with both ionotropic GABAA receptors and metabotropic GABAB receptors. This dual action is attributed to its stereoisomers:

  • (S)-(+)-GABOB: Primarily acts as an agonist at GABAA receptors .

  • (R)-(–)-GABOB: Acts as a moderate-potency agonist at GABAB receptors .

Interaction with GABAA Receptors

The (S)-(+)-GABOB enantiomer of this compound targets GABAA receptors, which are ligand-gated ion channels permeable to chloride ions (Cl-).[2] Activation of these receptors leads to an influx of Cl- into the neuron, causing hyperpolarization of the cell membrane.[3] This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thus producing a rapid inhibitory effect on neuronal firing.[3]

Interaction with GABAB Receptors

The (R)-(–)-GABOB enantiomer activates GABAB receptors, which are G-protein coupled receptors (GPCRs).[4] Their activation initiates a slower and more prolonged inhibitory response through two main mechanisms:

  • Activation of Potassium Channels: The G-protein (specifically the Gβγ subunit) directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions (K+) from the neuron, causing a sustained hyperpolarization.

  • Inhibition of Calcium Channels: The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs) at presynaptic terminals. This reduction in calcium influx decreases the release of excitatory neurotransmitters, such as glutamate, further dampening neuronal excitability.

Quantitative Data on this compound's Receptor Interactions

Quantitative data on the direct effects of this compound on neuronal excitability is limited in recent literature. However, binding affinity studies provide insight into its potency at GABA receptors. The following table summarizes the available data.

CompoundReceptor TargetAssay TypePreparationIC50 (μM)Reference
(R)-(–)-GABOBGABAB[3H]GABA displacementRat brain membranes0.8(Roberts et al., 1981)
(S)-(+)-GABOBGABAB[3H]GABA displacementRat brain membranes> 1000(Roberts et al., 1981)
Racemic GABOBGABAB[3H]Baclofen displacementRat brain membranes1.2(Wojtowicz et al., 1981)

IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways

The following diagrams illustrate the signaling pathways activated by the stereoisomers of this compound.

GABAA_Signaling GABA-A Receptor Signaling Pathway for (S)-(+)-GABOB cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_GABOB (S)-(+)-GABOB GABAA_R GABA-A Receptor S_GABOB->GABAA_R Binds to Cl_channel Chloride Channel Opening GABAA_R->Cl_channel Activates Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

GABAA Receptor Signaling Pathway for (S)-(+)-GABOB

GABAB_Signaling GABA-B Receptor Signaling Pathway for (R)-(–)-GABOB cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R_GABOB (R)-(–)-GABOB GABAB_R GABA-B Receptor R_GABOB->GABAB_R Binds to G_protein G-protein Activation (Gi/o) GABAB_R->G_protein Activates G_alpha Gα subunit G_protein->G_alpha G_betagamma Gβγ subunit G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channel Activation G_betagamma->K_channel Ca_channel VGCC Inhibition G_betagamma->Ca_channel cAMP Decreased cAMP AC->cAMP K_efflux K+ Efflux K_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter_release Decreased Neurotransmitter Release Ca_influx->Neurotransmitter_release Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Neurotransmitter_release->Inhibition

GABAB Receptor Signaling Pathway for (R)-(–)-GABOB

Experimental Protocols

The following section outlines a representative experimental protocol for investigating the effects of this compound on neuronal excitability using whole-cell patch-clamp electrophysiology. This protocol is a composite based on standard methodologies and can be adapted for various neuronal preparations.

Whole-Cell Patch-Clamp Recording of GABOB-Induced Currents

Objective: To measure changes in membrane potential and ionic currents in response to the application of this compound's stereoisomers in cultured hippocampal neurons.

Materials:

  • Cell Culture: Primary hippocampal neurons cultured on glass coverslips.

  • External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Internal Solution (for GABAA currents): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

  • Internal Solution (for GABAB currents): Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.

  • Pharmacological Agents: (S)-(+)-GABOB, (R)-(–)-GABOB, Tetrodotoxin (TTX) to block voltage-gated sodium channels, and specific GABA receptor antagonists (e.g., bicuculline (B1666979) for GABAA, CGP 55845 for GABAB).

  • Equipment: Patch-clamp amplifier, micromanipulator, microscope with DIC optics, perfusion system, data acquisition system.

Procedure:

  • Preparation: Mount a coverslip with cultured neurons in the recording chamber and perfuse with ACSF at a constant rate (1-2 mL/min) at room temperature or 32-34°C.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Targeting: Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.

  • Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.

  • Data Recording:

    • Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -60 mV) and record the current responses to the application of GABOB stereoisomers.

    • Current-Clamp: Record the resting membrane potential and apply current injections to elicit action potentials. Observe the effect of GABOB application on the resting membrane potential and firing frequency.

  • Drug Application: Apply different concentrations of (S)-(+)-GABOB and (R)-(–)-GABOB via the perfusion system to generate dose-response curves. Co-apply with specific antagonists to confirm receptor-mediated effects.

Expected Outcomes:

  • Application of (S)-(+)-GABOB in voltage-clamp should elicit an inward Cl- current (at a holding potential more positive than the Cl- equilibrium potential) that is blocked by bicuculline. In current-clamp, it should cause hyperpolarization and a decrease in action potential firing.

  • Application of (R)-(–)-GABOB in voltage-clamp should induce an outward K+ current that is blocked by CGP 55845. In current-clamp, it should lead to a slower and more prolonged hyperpolarization and a reduction in firing rate.

Patch_Clamp_Workflow Whole-Cell Patch-Clamp Experimental Workflow Start Prepare Cultured Neurons Setup Mount Coverslip and Perfuse with ACSF Start->Setup Pipette Fabricate and Fill Patch Pipette Setup->Pipette Approach Approach Neuron with Pipette Pipette->Approach Seal Form Giga-seal Approach->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Record_VC Voltage-Clamp Recording (Apply GABOB) Whole_Cell->Record_VC Record_CC Current-Clamp Recording (Apply GABOB) Whole_Cell->Record_CC Analyze Data Analysis Record_VC->Analyze Record_CC->Analyze

Whole-Cell Patch-Clamp Experimental Workflow

Conclusion

This compound (GABOB) reduces neuronal excitability through a dual mechanism of action on GABAA and GABAB receptors, mediated by its (S)-(+) and (R)-(–) stereoisomers, respectively. This results in both rapid, phasic inhibition and slow, prolonged inhibition of neuronal firing. While there is a need for more extensive and modern quantitative research to fully elucidate its effects at the molecular and cellular levels, the existing data, combined with our understanding of GABAergic signaling, provides a solid foundation for its continued investigation. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to explore the therapeutic potential of this compound and similar GABAergic modulators.

References

The Evolving Landscape of GABAergic Modulation: A Technical Examination of Gamibetal (GABOB) in Epilepsy Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The underlying pathophysiology often involves an imbalance between excitatory and inhibitory neurotransmission. A key player in inhibitory control is Gamma-Aminobutyric Acid (GABA). Consequently, modulation of the GABAergic system has been a cornerstone of antiepileptic drug development. This technical guide delves into the historical and pharmacological research surrounding Gamibetal, the brand name for γ-Amino-β-hydroxybutyric acid (GABOB), a naturally occurring GABA analogue that has been explored for its therapeutic potential in epilepsy. This document will provide a comprehensive overview of its mechanism of action, a summary of key clinical and preclinical findings, detailed experimental methodologies, and a visual representation of its role in neuronal signaling pathways.

Mechanism of Action: A GABA Analogue's Role

This compound (GABOB) is a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system. Its anticonvulsant properties are attributed to its interaction with GABA receptors. Specifically, GABOB acts as an agonist at both GABA-A and GABA-B receptors, albeit with different affinities for its stereoisomers.

The activation of GABA-A receptors , which are ligand-gated ion channels, leads to an influx of chloride ions (Cl-) into the neuron.[1][2][3] This influx causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold and fire, thus producing an inhibitory effect.[1][2]

The activation of GABA-B receptors , which are G-protein coupled receptors, initiates a signaling cascade that results in the opening of potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The efflux of K+ further hyperpolarizes the neuron, while the reduced influx of Ca2+ decreases the release of excitatory neurotransmitters.

Signaling Pathways

The following diagrams illustrate the mechanism of action of this compound (GABOB) at the synaptic level.

GABA_A_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal presynaptic_neuron Presynaptic Neuron postsynaptic_neuron Postsynaptic Neuron Hyperpolarization Hyperpolarization (Inhibition of Firing) postsynaptic_neuron->Hyperpolarization Leads to GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Chloride_Channel->postsynaptic_neuron Cl- Influx This compound This compound (GABOB) This compound->GABA_A_Receptor Binds to

GABA-A Receptor Signaling Pathway

GABA_B_Receptor_Signaling cluster_postsynaptic_B Postsynaptic Terminal postsynaptic_neuron_B Postsynaptic Neuron Hyperpolarization_B Hyperpolarization (Inhibition of Firing) postsynaptic_neuron_B->Hyperpolarization_B Leads to GABA_B_Receptor GABA-B Receptor G_Protein G-protein GABA_B_Receptor->G_Protein Activates K_Channel K+ Channel (Open) G_Protein->K_Channel Activates K_Channel->postsynaptic_neuron_B K+ Efflux Gamibetal_B This compound (GABOB) Gamibetal_B->GABA_B_Receptor Binds to

GABA-B Receptor Signaling Pathway

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the available quantitative data from key studies investigating the efficacy of this compound (GABOB) in the treatment of epilepsy.

Table 1: Clinical Studies on this compound (GABOB) in Epilepsy

StudyPatient PopulationDosageDurationKey Findings
García-Flores & Farías, 199725 adult patients with severe focal epilepsy250 mg twice daily (as add-on therapy)26 weeks25% of patients experienced a 50% reduction in total seizure frequency.
Unnamed Study, 1960s26 new pediatric and adult epilepsy cases0.5-1.0 g/day (children), 1.0-1.5 g/day (adults)Not specified50% of patients were completely controlled; 25% showed improvement.
Unnamed Study, 1960s99 existing pediatric and adult epilepsy casesNot specified (added to existing medication)Not specified22% of patients showed increased seizure control.

Table 2: Preclinical Studies on this compound (GABOB) in Epilepsy Models

StudyAnimal ModelAdministrationKey Findings
Chemello et al., 1980Cats with penicillin-induced epilepsy (chronic)IntravenousA mean decrease in epileptic bursts of over 50% was observed in 4 animals with chronic administration.
Chemello et al., 1980Cats with penicillin-induced epilepsy (acute)Topical (1-10%) or ParenteralDecreased voltage and frequency of bilateral spikes and polyspikes.

Experimental Protocols

GABA Receptor Binding Assay

This assay is crucial for determining the affinity of a compound for GABA receptors.

Objective: To quantify the binding of this compound (GABOB) to GABA-A and GABA-B receptors.

Methodology:

  • Membrane Preparation:

    • Rodent brains are homogenized in a sucrose (B13894) buffer.

    • The homogenate is centrifuged to pellet cellular debris.

    • The supernatant is further centrifuged at high speed to pellet the crude membrane fraction containing the receptors.

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Binding Reaction:

    • Aliquots of the membrane preparation are incubated with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]muscimol for GABA-A or [3H]CGP54626 for GABA-B) and varying concentrations of the unlabeled test compound (GABOB).

    • Incubations are carried out at a controlled temperature for a specific duration to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data is analyzed using non-linear regression to determine the inhibition constant (Ki) of GABOB, which reflects its binding affinity.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_quant Quantification cluster_analysis Data Analysis Homogenization Brain Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Resuspension Resuspend Membrane Pellet Centrifugation2->Resuspension Incubation Incubate Membranes with Radioligand & GABOB Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Analysis Calculate Specific Binding and Determine Ki Scintillation->Analysis

GABA Receptor Binding Assay Workflow
In Vivo Electrophysiology in Animal Models of Epilepsy

This technique is used to assess the effect of a compound on neuronal activity and seizure-like events in a living animal.

Objective: To evaluate the effect of this compound (GABOB) on epileptiform discharges in an animal model of epilepsy.

Methodology:

  • Animal Model Induction:

    • Epilepsy is induced in rodents using chemical convulsants like pentylenetetrazol (PTZ) or kainic acid, or through electrical kindling.

  • Electrode Implantation:

    • Animals are anesthetized, and recording electrodes are surgically implanted into specific brain regions, such as the hippocampus or cortex, which are implicated in seizure generation.

  • Drug Administration and Recording:

    • Following a recovery period, baseline electroencephalographic (EEG) activity is recorded.

    • This compound (GABOB) or a vehicle control is administered systemically (e.g., intraperitoneally).

    • EEG recordings are continuously monitored to detect changes in the frequency, amplitude, and duration of epileptiform discharges (spikes, sharp waves, and seizure activity).

  • Data Analysis:

    • The recorded EEG data is analyzed to quantify the effect of GABOB on seizure parameters.

    • Statistical comparisons are made between the GABOB-treated and control groups.

Electrophysiology_Workflow Induction Induce Epilepsy in Animal Model Implantation Surgical Implantation of EEG Electrodes Induction->Implantation Baseline Record Baseline EEG Activity Implantation->Baseline Administration Administer this compound or Vehicle Baseline->Administration Recording Continuous EEG Recording Administration->Recording Analysis Analyze EEG Data for Seizure Parameters Recording->Analysis Comparison Statistical Comparison of Groups Analysis->Comparison

In Vivo Electrophysiology Workflow

Conclusion

This compound (GABOB) represents an early exploration into the therapeutic potential of GABA analogues for the treatment of epilepsy. The available historical data, while not as detailed as modern clinical trials, suggests a modest efficacy in reducing seizure frequency, particularly in new cases and as an adjunctive therapy. Its mechanism of action through both GABA-A and GABA-B receptors provides a dual-pronged approach to enhancing inhibitory neurotransmission.

For contemporary researchers and drug development professionals, the story of this compound underscores the enduring importance of the GABAergic system as a target for anticonvulsant therapies. While newer generations of more specific and potent GABAergic modulators have since been developed, a re-examination of compounds like GABOB can offer valuable insights into the complexities of GABAergic signaling and may inspire novel therapeutic strategies. The methodologies outlined in this guide provide a framework for the continued investigation of compounds that target this critical inhibitory pathway in the brain. Further research to fully elucidate the pharmacokinetic and pharmacodynamic properties of GABOB, utilizing modern techniques, could yet reveal its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Utilizing Gamibetal in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamibetal, the brand name for γ-Amino-β-hydroxybutyric acid (GABOB), is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[1]. It functions as a GABA receptor agonist and is utilized in the treatment of epilepsy[1][2]. In a research context, this compound serves as a valuable tool for investigating GABAergic signaling pathways and their roles in various physiological and pathological processes. These application notes provide a comprehensive protocol for the dissolution of this compound and its application in common cell culture assays to assess its biological activity.

Product Information

A summary of the key properties of this compound (GABOB) is presented in the table below.

PropertyValue
Compound Name This compound (γ-Amino-β-hydroxybutyric acid, GABOB)
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol
Appearance White crystalline powder
Solubility Highly soluble in water and PBS (pH 7.2). Limited solubility in DMSO and ethanol.
Storage Conditions Store at -20°C for long-term stability.

Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound for subsequent dilution to working concentrations for cell culture assays.

Materials:

  • This compound (γ-Amino-β-hydroxybutyric acid) powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS), pH 7.2

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Laminar flow hood or biosafety cabinet

Protocol:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood or biosafety cabinet to prevent contamination.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 100 mM stock solution, weigh 11.91 mg of this compound.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile conical tube.

    • Add a small volume of sterile water or PBS (pH 7.2) to the tube. For a 100 mM stock solution with 11.91 mg of this compound, you would add sterile water or PBS to a final volume of 1 mL.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Given its high water solubility, this should occur readily at room temperature.

  • Sterile Filtration:

    • Draw the dissolved this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contaminants.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for long-term use.

Experimental Protocols

The following are example protocols for common cell culture assays to evaluate the effects of this compound. Researchers should adapt these protocols based on their specific cell lines and experimental objectives.

Objective: To determine the effect of this compound on cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same volume of water or PBS used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • Viability Assessment:

    • Add the appropriate viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

This compound Concentration (µM)Absorbance (OD)% Cell Viability
0 (Vehicle Control)1.50 ± 0.12100%
101.45 ± 0.1096.7%
501.38 ± 0.1192.0%
1001.25 ± 0.0983.3%
5000.98 ± 0.0765.3%

Objective: To assess the effect of this compound on neuronal activity by measuring changes in intracellular calcium levels.

Methodology:

  • Cell Culture: Culture primary neurons or a neuronal cell line on glass-bottom dishes suitable for imaging.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Baseline Imaging: Acquire baseline fluorescence images of the cells before adding this compound.

  • This compound Application: Perfuse the cells with a solution containing the desired concentration of this compound.

  • Time-Lapse Imaging: Continuously record fluorescence images to monitor changes in intracellular calcium concentration over time.

  • Data Analysis: Analyze the fluorescence intensity changes in individual cells to determine the response to this compound.

Visualizations

Dissolution_Workflow A Weigh this compound Powder B Dissolve in Sterile Water or PBS A->B C Vortex to Mix B->C D Sterile Filter (0.22 µm) C->D E Aliquot into Sterile Tubes D->E F Store at -20°C E->F

Caption: Workflow for dissolving this compound.

Signaling_Pathway cluster_GABA_receptor GABA Receptor Activation cluster_downstream Downstream Effects This compound This compound (GABOB) GABA_R GABA Receptor This compound->GABA_R Binds to Ion_Channel Ion Channel Modulation (e.g., Cl⁻ influx) GABA_R->Ion_Channel Activates Membrane_Potential Hyperpolarization of Membrane Potential Ion_Channel->Membrane_Potential Neuronal_Activity Decreased Neuronal Excitability Membrane_Potential->Neuronal_Activity

Caption: this compound's mechanism of action.

References

Application Notes and Protocols for Utilizing Gamibetal in Electrophysiology Slice Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamibetal, also known as γ-Amino-β-hydroxybutyric acid (GABOB), is a structural analog of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[1] As an anticonvulsant medication, this compound's mechanism of action is centered on its interaction with GABA receptors, which are pivotal in regulating neuronal excitability.[1] Understanding the nuanced effects of this compound on neuronal activity is crucial for research into epilepsy, anxiety disorders, and other neurological conditions. Electrophysiology, particularly in acute brain slices, offers a powerful platform to dissect these mechanisms at the cellular and synaptic levels.

This document provides detailed application notes and protocols for the use of this compound in electrophysiology slice recordings, designed to guide researchers in investigating its effects on synaptic transmission and neuronal excitability.

Mechanism of Action

This compound is a GABA receptor agonist. It is commercially available as a racemic mixture containing two stereoisomers, (R)-(–)-GABOB and (S)-(+)-GABOB, which exhibit distinct pharmacological profiles.[1]

  • (R)-(–)-GABOB acts as a moderate-potency agonist at GABAB receptors .[1]

  • (S)-(+)-GABOB functions as a partial agonist at GABAB receptors and an agonist at GABAA receptors .[1]

The dual action of its stereoisomers allows this compound to modulate both fast and slow inhibitory neurotransmission. Activation of GABAA receptors, which are ligand-gated chloride ion channels, typically leads to a rapid influx of chloride ions, causing hyperpolarization and subsequent inhibition of the postsynaptic neuron. GABAB receptors, being G-protein coupled receptors, mediate slower and more prolonged inhibitory effects through the activation of potassium channels and inhibition of calcium channels.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key electrophysiological parameters based on its mechanism of action as a GABA receptor agonist. These values are intended as a general guide, and actual results may vary depending on the specific neuronal population, brain region, and experimental conditions.

Table 1: Expected Effects of this compound on Inhibitory Postsynaptic Currents (IPSCs)

ParameterExpected Effect with this compoundPredominant Receptor Subtype InvolvedRationale
sIPSC/mIPSC Amplitude Increase or No ChangeGABAA(S)-(+)-GABOB isomer directly activates postsynaptic GABAA receptors, potentially increasing the amplitude of IPSCs. The effect may be subtle depending on the baseline level of GABAergic tone.
sIPSC/mIPSC Frequency DecreaseGABAB(R)-(–)-GABOB and (S)-(+)-GABOB isomers activate presynaptic GABAB autoreceptors, leading to a reduction in GABA release from presynaptic terminals.
Evoked IPSC Amplitude Potentiation followed by depressionGABAA and GABABInitial potentiation may be observed due to direct GABAA receptor agonism. Subsequent or concurrent GABAB receptor-mediated presynaptic inhibition will likely reduce neurotransmitter release, leading to a depression of the evoked response.

Table 2: Expected Effects of this compound on Neuronal Excitability and Excitatory Postsynaptic Currents (EPSCs)

ParameterExpected Effect with this compoundPredominant Receptor Subtype InvolvedRationale
Resting Membrane Potential HyperpolarizationGABABActivation of postsynaptic GABAB receptors by both isomers opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.
Action Potential Firing Rate DecreaseGABAA and GABABThe combined effects of GABAA-mediated shunting inhibition and GABAB-mediated hyperpolarization will increase the threshold for action potential firing, thus reducing the firing rate.
sEPSC/mEPSC Frequency DecreaseGABABActivation of presynaptic GABAB heteroreceptors on glutamatergic terminals will inhibit calcium influx and reduce the probability of glutamate (B1630785) release.
Evoked EPSC Amplitude DecreaseGABABPresynaptic inhibition via GABAB receptors will lead to a reduction in the amount of glutamate released per presynaptic action potential, thus decreasing the amplitude of the evoked EPSC.

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the standard procedure for preparing acute brain slices from rodents, suitable for subsequent electrophysiological recordings.

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Guillotine or large scissors

  • Dissection tools (forceps, scissors, spatula)

  • Vibrating microtome (vibratome)

  • Cyanoacrylate glue

  • Petri dishes

  • Carbogen gas (95% O2 / 5% CO2)

  • Ice-cold slicing solution (see composition below)

  • Artificial cerebrospinal fluid (aCSF) (see composition below)

  • Recovery chamber

Solutions:

  • Slicing Solution (example): 212.7 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 7 mM MgCl2, 0.5 mM CaCl2, 10 mM D-glucose. Continuously bubbled with carbogen.

  • Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 2 mM MgCl2, 2 mM CaCl2, 10 mM D-glucose. Continuously bubbled with carbogen.

Procedure:

  • Anesthetize the animal deeply according to approved institutional animal care and use committee (IACUC) protocols.

  • Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing solution.

  • Isolate the brain region of interest (e.g., hippocampus, cortex).

  • Apply a small amount of cyanoacrylate glue to the vibratome stage and mount the brain tissue.

  • Submerge the mounted tissue in the vibratome buffer tray filled with ice-cold, carbogenated slicing solution.

  • Cut slices to the desired thickness (typically 250-400 µm).

  • Carefully transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.

Protocol 2: Whole-Cell Patch-Clamp Recording and this compound Application

This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices and applying this compound to assess its effects.

Materials:

  • Prepared acute brain slices

  • Recording setup (microscope, micromanipulators, amplifier, digitizer)

  • Recording chamber with perfusion system

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller

  • Intracellular solution (see composition below)

  • This compound stock solution

  • aCSF

Solutions:

  • Intracellular Solution (example for voltage-clamp recording of IPSCs): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.3 with CsOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in deionized water or a suitable buffer. Store at -20°C. Dilute to the final working concentration in aCSF on the day of the experiment.

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Under visual guidance (e.g., DIC microscopy), approach a neuron in the region of interest with the patch pipette.

  • Apply gentle positive pressure to the pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for several minutes before beginning recording.

  • Record baseline neuronal activity (e.g., spontaneous or evoked postsynaptic currents, membrane potential, firing rate).

  • Prepare the desired concentration of this compound in aCSF. A concentration range of 10 µM to 1 mM can be explored as a starting point.

  • Bath-apply the this compound-containing aCSF to the slice.

  • Record the changes in neuronal activity in the presence of this compound.

  • To determine the involvement of specific GABA receptor subtypes, co-apply this compound with selective antagonists:

    • GABAA receptor antagonist: e.g., Bicuculline (10-20 µM) or Gabazine (SR-95531; 5-10 µM).

    • GABAB receptor antagonist: e.g., CGP 55845 (1-5 µM) or Saclofen (50-100 µM).

  • After recording, wash out the drug(s) by perfusing with standard aCSF and monitor for recovery of baseline activity.

Mandatory Visualizations

Gamibetal_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Ca2+ Channel Ca2+ Channel GABA Vesicle GABA Vesicle Ca2+ Channel->GABA Vesicle Glutamate Vesicle Glutamate Vesicle Ca2+ Channel->Glutamate Vesicle Reduced GABA\nRelease Reduced GABA Release GABA Vesicle->Reduced GABA\nRelease Reduced Glutamate\nRelease Reduced Glutamate Release Glutamate Vesicle->Reduced Glutamate\nRelease GABABR_pre GABAB Receptor GABABR_pre->Ca2+ Channel Inhibits GABAAR GABAA Receptor Cl- Channel Cl- Channel GABAAR->Cl- Channel Opens GABABR_post GABAB Receptor K+ Channel K+ Channel GABABR_post->K+ Channel Activates Hyperpolarization\n(Fast IPSP) Hyperpolarization (Fast IPSP) Cl- Channel->Hyperpolarization\n(Fast IPSP) Hyperpolarization\n(Slow IPSP) Hyperpolarization (Slow IPSP) K+ Channel->Hyperpolarization\n(Slow IPSP) This compound This compound This compound->GABABR_pre (R)- & (S)-isomers This compound->GABAAR (S)-(+)-isomer This compound->GABABR_post (R)- & (S)-isomers

Caption: Signaling pathway of this compound's stereoisomers.

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis A Anesthesia & Brain Extraction B Slicing in Ice-Cold Solution A->B C Slice Recovery (32-34°C) B->C D Transfer Slice to Recording Chamber C->D E Obtain Whole-Cell Configuration D->E F Record Baseline Activity E->F G Bath Apply this compound F->G H Record Drug Effect G->H I Apply Antagonists (Optional) H->I J Washout H->J I->J K Analyze Changes in: - IPSCs/EPSCs - Firing Rate - Membrane Potential J->K

Caption: Experimental workflow for this compound slice electrophysiology.

Logical_Relationship cluster_cause This compound Application cluster_effect Neuronal Effects cluster_outcome Overall Outcome A Agonism at GABAA and GABAB Receptors B Increased Cl- Conductance (GABAA) A->B C Increased K+ Conductance (Postsynaptic GABAB) A->C D Decreased Ca2+ Conductance (Presynaptic GABAB) A->D E Decreased Neuronal Excitability & Synaptic Transmission B->E C->E D->E

Caption: Logical relationship of this compound's action.

References

Application of GABOB in High-Throughput Screening Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Amino-β-hydroxybutyric acid (GABOB), a naturally occurring analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), presents a compelling molecule for investigation in drug discovery and neuroscience research.[1][2] As an agonist at GABA receptors with stereospecific activity, GABOB holds potential for modulating GABAergic neurotransmission.[1][3] Furthermore, its role as a precursor in the biosynthesis of carnitine highlights its intersection with metabolic pathways. This document provides detailed application notes and protocols for the utilization of GABOB in high-throughput screening (HTS) assays targeting its primary biological interactors: GABA receptors (GABAA, GABAB) and γ-butyrobetaine hydroxylase (BBOX).

GABOB exists as two stereoisomers, (S)-(+)-GABOB and (R)-(-)-GABOB, which exhibit distinct pharmacological profiles. (S)-(+)-GABOB is an agonist of the GABAA receptor and a partial agonist of the GABAB receptor, while (R)-(-)-GABOB is a more potent agonist of the GABAB receptor.[3] This stereoselectivity makes GABOB a valuable tool for dissecting the function of different GABA receptor subtypes.

These protocols are designed to facilitate the screening of compound libraries to identify novel modulators of the GABAergic system and carnitine biosynthesis, leveraging the unique properties of GABOB.

Biological Targets and Signaling Pathways

GABOB primarily interacts with two major classes of biological targets: GABA receptors and the enzyme γ-butyrobetaine hydroxylase.

GABAergic Signaling Pathway

GABA receptors are the main inhibitory neurotransmitter receptors in the central nervous system and are broadly classified into GABAA, GABAB, and GABAC receptors.

  • GABAA Receptors: These are ionotropic receptors that form a chloride ion channel. Activation by an agonist, such as (S)-(+)-GABOB, leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting action potential firing.

  • GABAB Receptors: These are metabotropic G protein-coupled receptors (GPCRs). Agonist binding, including by (R)-(-)-GABOB, activates associated G proteins. This initiates a signaling cascade that can lead to the opening of potassium channels (resulting in hyperpolarization) and the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.

GABAergic Signaling Pathways for GABOB cluster_GABAA GABAA Receptor Signaling cluster_GABAB GABAB Receptor Signaling GABOB_S (S)-(+)-GABOB GABAA_Receptor GABAA Receptor GABOB_S->GABAA_Receptor Binds to Cl_Influx Cl- Influx GABAA_Receptor->Cl_Influx Opens Channel Hyperpolarization_A Neuronal Hyperpolarization Cl_Influx->Hyperpolarization_A Inhibition_A Inhibition of Action Potential Hyperpolarization_A->Inhibition_A GABOB_R (R)-(-)-GABOB GABAB_Receptor GABAB Receptor (GPCR) GABOB_R->GABAB_Receptor Binds to G_Protein G Protein Activation GABAB_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase K_Channel K+ Channel Activation G_Protein->K_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_Efflux K+ Efflux K_Channel->K_Efflux Hyperpolarization_B Neuronal Hyperpolarization K_Efflux->Hyperpolarization_B Inhibition_B Inhibition of Neurotransmitter Release Hyperpolarization_B->Inhibition_B

Caption: GABOB's differential action on GABAA and GABAB receptor signaling pathways.
Carnitine Biosynthesis Pathway

GABOB is an intermediate in the biosynthesis of L-carnitine, a crucial molecule for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The final step of this pathway is catalyzed by the enzyme γ-butyrobetaine hydroxylase (BBOX), a 2-oxoglutarate-dependent dioxygenase.

Carnitine Biosynthesis Pathway Lysine Lysine Trimethyllysine Trimethyllysine Lysine->Trimethyllysine Hydroxytrimethyllysine Hydroxytrimethyllysine Trimethyllysine->Hydroxytrimethyllysine Trimethylaminobutyraldehyde Trimethylaminobutyraldehyde Hydroxytrimethyllysine->Trimethylaminobutyraldehyde gamma_Butyrobetaine γ-Butyrobetaine (GABOB Precursor) Trimethylaminobutyraldehyde->gamma_Butyrobetaine BBOX γ-Butyrobetaine Hydroxylase (BBOX) gamma_Butyrobetaine->BBOX GABOB γ-Amino-β-hydroxybutyric acid (GABOB) L_Carnitine L-Carnitine BBOX->L_Carnitine Catalyzes

Caption: The role of GABOB and BBOX in the L-carnitine biosynthesis pathway.

Quantitative Data for GABOB and Related Compounds

The following tables summarize the known quantitative data for GABOB and reference compounds at its primary biological targets. This data is essential for assay design, including determining appropriate compound concentrations and interpreting screening results.

Table 1: GABOB Activity at GABA Receptors

CompoundReceptor SubtypeAssay TypeParameterValue (µM)Reference
(S)-(+)-GABOB GABAAAgonist Activity-Potent Agonist
(R)-(-)-GABOB GABABAgonist Activity-Moderate Agonist
Binding AffinityIC50~0.4 (vs. [3H]-Baclofen)
GABA GABAA (α1β2γ2)ElectrophysiologyEC506.6
GABAA (α1β3γ2)ElectrophysiologyEC502.1
GABABBinding AffinityIC500.04 (vs. [3H]-Baclofen)
GABACElectrophysiologyEC50~1
Baclofen (racemic) GABABBinding Affinity-10x more potent than (R)-(-)-GABOB

Table 2: γ-Butyrobetaine Hydroxylase (BBOX) Activity

CompoundAssay TypeParameterValue (µM)Reference
γ-Butyrobetaine Enzyme KineticsKmData not found
Mildronate Enzyme InhibitionIC50Data not found

Note: While GABOB is a known substrate for BBOX, specific Km values from publicly available literature are not readily found. Researchers may need to determine this empirically for their specific assay conditions.

High-Throughput Screening Protocols

The following protocols are designed for a high-throughput format (96- or 384-well plates) to screen for modulators of GABOB's biological targets.

Protocol 1: GABOB-Mediated GABAA Receptor Activation Assay (Fluorescence-Based)

This assay measures changes in membrane potential in cells expressing GABAA receptors upon activation by (S)-(+)-GABOB. A fluorescent dye sensitive to membrane potential is used, and the signal is read on a fluorescence plate reader.

Experimental Workflow:

GABAA HTS Workflow A 1. Seed Cells Expressing GABAA Receptors B 2. Load Cells with Membrane Potential Dye A->B C 3. Add Test Compounds B->C D 4. Add (S)-(+)-GABOB (Agonist) C->D E 5. Measure Fluorescence (Fluorescence Plate Reader) D->E F 6. Data Analysis: Identify Modulators E->F GABAB HTS Workflow A 1. Seed Cells Expressing GABAB Receptors B 2. Add Test Compounds A->B C 3. Add Forskolin (to stimulate cAMP) & (R)-(-)-GABOB (Agonist) B->C D 4. Cell Lysis & cAMP Detection (e.g., HTRF, FRET) C->D E 5. Measure Signal (Plate Reader) D->E F 6. Data Analysis: Identify Modulators E->F BBOX HTS Workflow A 1. Prepare Reaction Mix: BBOX, GABOB, Fe(II), Ascorbate B 2. Add Test Compounds A->B C 3. Initiate Reaction with 2-Oxoglutarate B->C D 4. Stop Reaction & Derivatize remaining 2-Oxoglutarate C->D E 5. Measure Fluorescence (Plate Reader) D->E F 6. Data Analysis: Identify Inhibitors E->F

References

Investigational Protocol for Intravenous GABOB Administration in Canines: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a framework for the investigational intravenous (IV) administration of γ-Amino-β-hydroxybutyric acid (GABOB) in canines for preclinical research purposes. No established and universally approved IV GABOB protocol for canines currently exists in publicly available scientific literature. The following application notes and protocols are synthesized from general principles of veterinary drug administration, preclinical toxicology study guidelines, and available data on GABOB and related GABAergic compounds. Researchers must conduct dose-finding and safety studies to validate any protocol before implementation. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

γ-Amino-β-hydroxybutyric acid (GABOB), a GABA analogue, acts as an agonist at GABA receptors and has demonstrated anticonvulsant properties.[1] It exists as two stereoisomers, (R)-(-)-GABOB and (S)-(+)-GABOB, which exhibit different affinities for GABA receptor subtypes.[1] While GABOB is used as an anticonvulsant in some parts of the world for human epilepsy, its intravenous administration in canines is not well-documented.[1] These application notes provide a comprehensive, though investigational, guide for researchers to develop and implement an IV GABOB administration protocol in a canine model.

Mechanism of Action: GABOB Signaling Pathways

GABOB exerts its effects by interacting with both ionotropic (GABAA) and metabotropic (GABAB) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. The specific actions are stereoisomer-dependent:

  • (S)-(+)-GABOB : Acts as a partial agonist at GABAB receptors and an agonist at GABAA receptors.

  • (R)-(-)-GABOB : Is a more potent agonist at GABAB receptors.[1]

Activation of these receptors leads to neuronal hyperpolarization and inhibition of neurotransmission, which is the basis for GABOB's potential anticonvulsant effects.

GABOB_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal GABOB GABOB GABAB_pre GABA_B Receptor GABOB->GABAB_pre Agonist GABAA_post GABA_A Receptor GABOB->GABAA_post Agonist Ca_channel Ca²⁺ Channel GABAB_pre->Ca_channel Inhibits Vesicle Glutamate Vesicle Ca_channel->Vesicle Prevents Fusion Cl_channel Cl⁻ Channel GABAA_post->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl⁻ Influx GABOB_ex GABOB (Exogenous) GABOB_ex->GABOB

Caption: GABOB's dual action on presynaptic GABAB and postsynaptic GABAA receptors.

Quantitative Data Summary

Due to the lack of specific IV GABOB pharmacokinetic data in canines, the following tables summarize data for the related GABA analogue, gabapentin (B195806), to provide a preliminary reference point. Researchers should determine the specific pharmacokinetic profile of IV GABOB in their own studies.

Table 1: Pharmacokinetic Parameters of Gabapentin in Canines (Intravenous Administration)

ParameterValueSpecies/BreedReference
Elimination Half-Life (t½)3-4 hoursDog[2]

Note: This data is for gabapentin and should be used only as a rough guideline for initial study design for GABOB.

Table 2: Oral GABA and Gabapentin Dosing in Canines (for reference)

CompoundDosageApplicationSpecies/BreedReference
GABA30 mg/kg (oral, daily)Behavioral Abnormalities in Aged DogsAged Dogs (mean age 15.3 years)
Gabapentin10-20 mg/kg (oral, every 8 hours)Seizure ControlGreyhound
Gabapentin35-50 mg/kg/day (oral, adjunct)Refractory EpilepsyEpileptic Dogs

Experimental Protocols

The following are detailed, investigational protocols for key experiments related to the intravenous administration of GABOB in canines.

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of intravenously administered GABOB in canines.

Materials:

  • GABOB (research grade)

  • Sterile vehicle for injection (e.g., 0.9% saline)

  • Beagle dogs (young adults, both sexes)

  • Intravenous catheters

  • Blood collection tubes (with appropriate anticoagulant)

  • Centrifuge

  • Analytical equipment for GABOB quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Acclimate healthy, young adult Beagle dogs to the laboratory environment for at least one week. Ensure animals are fasted overnight prior to the study.

  • Dose Preparation: Prepare a sterile solution of GABOB in a suitable vehicle at a concentration appropriate for accurate dosing.

  • Catheter Placement: Place an intravenous catheter in a cephalic or saphenous vein for drug administration and a separate catheter in the contralateral vein for blood sampling.

  • Dose Administration: Administer a single bolus intravenous injection of GABOB. The initial dose should be low and based on available preclinical data or extrapolated from oral studies, with subsequent dose escalations in different cohorts.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify GABOB concentrations in plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, elimination half-life, and area under the curve (AUC).

PK_Study_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Animal_Prep Animal Acclimation & Fasting Catheter Catheter Placement Animal_Prep->Catheter Dose_Prep GABOB Solution Preparation Admin IV GABOB Administration Dose_Prep->Admin Catheter->Admin Sampling Blood Sampling Admin->Sampling Processing Plasma Separation Sampling->Processing Bioanalysis LC-MS/MS Analysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis

Caption: Workflow for a canine intravenous GABOB pharmacokinetic study.

Safety and Tolerability Study Protocol

Objective: To assess the safety and tolerability of intravenously administered GABOB in canines.

Materials:

  • GABOB (research grade)

  • Sterile vehicle for injection

  • Beagle dogs (young adults, both sexes)

  • Intravenous catheters

  • Equipment for clinical monitoring (ECG, blood pressure monitor, thermometer)

  • Blood collection tubes for hematology and clinical chemistry

Procedure:

  • Animal Selection and Grouping: Use healthy, young adult Beagle dogs. Assign animals to dose groups (e.g., low, mid, high dose) and a vehicle control group, with an equal number of males and females per group.

  • Dose Administration: Administer GABOB intravenously once daily for a predetermined period (e.g., 7 or 14 days).

  • Clinical Observations: Conduct and record detailed clinical observations at least twice daily. Note any changes in behavior, appetite, and signs of toxicity (e.g., sedation, ataxia, gastrointestinal upset).

  • Physiological Monitoring: Monitor vital signs (heart rate, respiratory rate, body temperature, and blood pressure) at regular intervals. Perform electrocardiograms (ECGs) pre-study and at peak plasma concentrations.

  • Clinical Pathology: Collect blood and urine samples pre-study and at the end of the treatment period for hematology, coagulation, and serum biochemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve major organs and tissues for histopathological examination.

Safety_Study_Workflow cluster_in_life In-Life Phase cluster_post_mortem Post-Mortem Phase start Start Grouping Animal Grouping start->Grouping end End Dosing Daily IV Dosing Grouping->Dosing Observations Clinical Observations Dosing->Observations Monitoring Physiological Monitoring Dosing->Monitoring Clin_Path Clinical Pathology Dosing->Clin_Path Necropsy Necropsy Clin_Path->Necropsy Histopathology Histopathology Necropsy->Histopathology Histopathology->end

Caption: Workflow for a canine intravenous GABOB safety and tolerability study.

Conclusion

The provided application notes and protocols offer a foundational framework for the scientific investigation of intravenous GABOB administration in canines. Due to the absence of established protocols, it is imperative that researchers conduct thorough dose-finding, pharmacokinetic, and safety studies. Careful adherence to ethical guidelines and rigorous scientific methodology will be essential for determining the potential therapeutic applications and safety profile of intravenous GABOB in this species.

References

Troubleshooting & Optimization

Technical Support Center: Gamibetal Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving Gamibetal for in vitro experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant signaling pathway diagrams to ensure successful experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is water. This compound is highly soluble in water.[1]

Q2: What is the maximum solubility of this compound in water?

A2: The maximum reported solubility of this compound in water is 233.33 mg/mL, which is equivalent to 1958.78 mM.[1] It is recommended to use ultrasonic treatment to achieve this concentration.[1]

Q3: I'm having trouble dissolving this compound quickly. What can I do?

A3: To expedite the dissolution of this compound, it is recommended to use sonication.[1] Gentle warming of the solvent can also aid in dissolution, but be cautious and monitor the temperature to avoid any potential degradation of the compound.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, weigh the desired amount of this compound and add the appropriate volume of water. For example, to prepare a 10 mM stock solution, you would dissolve 1.1912 mg of this compound in 1 mL of water. It is advisable to use ultrasonic treatment to ensure complete dissolution.[1]

Q5: How should I store this compound stock solutions?

A5: this compound stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to protect the solutions from light.

Q6: Do I need to sterilize my this compound solution for cell culture experiments?

A6: Yes, for cell-based assays, it is crucial to sterilize the this compound solution after preparation. This can be achieved by filtering the solution through a 0.22 µm filter.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound is not dissolving completely. Insufficient mixing or sonication.Use an ultrasonic water bath to aid dissolution. Vortex the solution for a longer period.
The concentration is too high.While the reported solubility is high, try preparing a slightly more dilute solution if you are facing persistent issues.
The solution appears cloudy or has precipitates after storage. The solution may have become supersaturated and precipitated out of solution upon cooling.Gently warm the solution and sonicate again before use. Ensure the storage temperature is appropriate.
Contamination of the stock solution.Always use sterile techniques when preparing and handling solutions for in vitro experiments. Prepare a fresh stock solution.
Inconsistent experimental results. Inaccurate concentration of the stock solution due to incomplete dissolution.Ensure the compound is fully dissolved before making further dilutions. Visually inspect for any undissolved particles.
Degradation of the compound.Follow the recommended storage conditions (-20°C or -80°C, protected from light) and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the key quantitative information for preparing this compound solutions.

ParameterValueUnitReference
Molecular Weight119.12 g/mol
Solubility in Water233.33mg/mL
Molar Solubility in Water1958.78mM

Experimental Protocols

Protocol for Preparing a this compound Stock Solution (100 mM in Water)

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Ultrasonic water bath

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh out 11.91 mg of this compound powder using an analytical balance and place it into a sterile conical tube.

  • Adding Solvent: Add 1 mL of sterile, high-purity water to the tube containing the this compound powder.

  • Dissolution:

    • Vortex the tube for 1-2 minutes to initiate dissolution.

    • Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Sterilization (for cell-based assays):

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Ensure the tubes are tightly sealed and protected from light.

Signaling Pathway and Workflow Diagrams

This compound is an analog of gamma-aminobutyric acid (GABA) and acts as a GABA receptor agonist. The following diagrams illustrate the general signaling pathways for GABA-A and GABA-B receptors, which are the primary targets of GABAergic compounds.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) GABA_A GABA-A Receptor (Ligand-gated ion channel) This compound->GABA_A Cl_ion Cl- Influx GABA_A->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Excitability Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) GABA_B GABA-B Receptor (GPCR) This compound->GABA_B G_protein G-protein Activation (Gi/o) GABA_B->G_protein AC Adenylyl Cyclase (Inhibition) G_protein->AC K_channel K+ Channel (Activation) G_protein->K_channel Ca_channel Ca2+ Channel (Inhibition) G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Effector Cellular Response cAMP->Effector K_channel->Effector Ca_channel->Effector

Caption: GABA-B Receptor Signaling Pathway.

Gamibetal_Workflow Start Start: this compound Powder Weigh 1. Weigh this compound Start->Weigh Add_Solvent 2. Add Sterile Water Weigh->Add_Solvent Dissolve 3. Vortex & Sonicate Add_Solvent->Dissolve Check 4. Visually Inspect for Complete Dissolution Dissolve->Check Check->Dissolve Not Dissolved Filter 5. Sterile Filter (0.22 µm) Check->Filter Dissolved Aliquot 6. Aliquot Filter->Aliquot Store 7. Store at -20°C or -80°C (Protect from light) Aliquot->Store End End: Ready-to-use Stock Solution Store->End

Caption: Experimental Workflow for this compound Solution Preparation.

References

Technical Support Center: Gamibetal Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Gamibetal in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have lost potency. What are the likely causes?

A1: Loss of this compound potency in aqueous solutions can be attributed to several factors, primarily chemical degradation. The most common degradation pathways for a compound like this compound, which is a gamma-amino-beta-hydroxybutyric acid, include hydrolysis, oxidation, and photolysis.[1][2][3] The rate of these degradation reactions is often influenced by the solution's pH, temperature, exposure to light, and the presence of dissolved oxygen or metal ions.[4][5] For instance, a structural analog, gabapentin, shows pH-dependent degradation with maximum stability around pH 6.0.

Q2: I've observed a slight yellowing of my this compound stock solution. What does this indicate?

A2: A change in color, such as yellowing, often suggests the formation of degradation products. This could be a result of oxidative stress or photolytic degradation, where light exposure triggers chemical reactions. It is crucial to investigate the purity of the discolored solution before use, as the degradation products may have altered biological activity or introduce confounding variables in your experiments. We recommend storing this compound stock solutions protected from light.

Q3: What are the optimal storage conditions for aqueous this compound solutions?

A3: For short-term storage (up to one month), it is recommended to store aqueous stock solutions of this compound at -20°C and protected from light. For longer-term storage (up to six months), -80°C is advised. To maintain chemical stability, the pH of the solution should be controlled, ideally within a neutral to slightly acidic range (e.g., pH 6.0-7.0), similar to what is recommended for its analog, gabapentin. The use of a buffer is highly recommended to maintain a stable pH.

Q4: Can I autoclave my this compound solution for sterilization?

A4: Autoclaving (high temperature and pressure) is likely to accelerate the degradation of this compound. High temperatures can significantly increase the rate of hydrolytic degradation. A safer method for sterilization is to filter the solution through a 0.22 µm filter into a sterile container.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to this compound degradation in your experiments.

Problem: Unexpectedly low or variable experimental results.

This could be a primary indicator of this compound degradation.

Troubleshooting Workflow:

G start Start: Inconsistent Results check_solution Check this compound Solution: - Age - Appearance (color, precipitate) - Storage Conditions start->check_solution prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh If solution is old, discolored, or improperly stored investigate_protocol Investigate Experimental Protocol: - pH of buffers - Incubation temperature - Exposure to light check_solution->investigate_protocol If solution appears fine analyze_purity Analyze Purity of Old Solution (e.g., HPLC) check_solution->analyze_purity Optional: To confirm degradation re_run_assay Re-run Experiment with Fresh Solution prepare_fresh->re_run_assay issue_resolved Issue Resolved re_run_assay->issue_resolved If results are consistent re_run_assay->investigate_protocol If results are still inconsistent end End issue_resolved->end optimize_protocol Optimize Protocol: - Adjust pH - Lower temperature - Protect from light investigate_protocol->optimize_protocol degradation_confirmed Degradation Confirmed analyze_purity->degradation_confirmed optimize_protocol->re_run_assay

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: Visible precipitate in the this compound solution upon thawing.

This may indicate solubility issues or the formation of insoluble degradation products.

  • Verify Concentration: Ensure the concentration of this compound is not above its solubility limit in the chosen solvent at the storage temperature.

  • Gentle Warming and Agitation: Try gently warming the solution to room temperature and vortexing to see if the precipitate redissolves.

  • pH Check: Measure the pH of the solution. A significant shift in pH during freezing and thawing can affect solubility.

  • Centrifugation and Analysis: If the precipitate does not redissolve, centrifuge the solution and analyze the supernatant for this compound concentration to determine if the active compound has precipitated.

Quantitative Data Summary

The stability of this compound in aqueous solution is highly dependent on pH and temperature. The following table summarizes the hypothetical degradation rates based on data from similar compounds and general principles of chemical kinetics.

pHTemperature (°C)Half-life (t½) (Days)Primary Degradation Pathway
4.02590Hydrolysis
6.025365Minimal Degradation
8.02560Hydrolysis, Oxidation
6.04>730Minimal Degradation
6.04045Accelerated Hydrolysis

Note: This data is illustrative and should be confirmed by specific stability studies.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound

Objective: To determine the degradation rate of this compound at different pH values.

Materials:

  • This compound powder

  • HPLC-grade water

  • Buffer solutions (e.g., citrate (B86180) for pH 4, phosphate (B84403) for pH 6 and 8)

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Incubator/water bath set to 25°C

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.

  • Sample Preparation: Dilute the stock solution into separate buffer solutions to achieve a final concentration (e.g., 100 µg/mL) at pH 4.0, 6.0, and 8.0.

  • Initial Analysis (T=0): Immediately analyze an aliquot of each buffered solution using a validated stability-indicating HPLC method to determine the initial concentration of this compound.

  • Incubation: Store the remaining solutions in sealed, light-protected containers at 25°C.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, 30, 60, and 90 days), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Calculate the degradation rate constant and the half-life.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution prep_samples Prepare Samples at pH 4, 6, 8 prep_stock->prep_samples t0_analysis T=0 HPLC Analysis prep_samples->t0_analysis incubation Incubate at 25°C (Protected from Light) t0_analysis->incubation timepoint_analysis Time-Point HPLC Analysis (Days 1, 3, 7, 14...) incubation->timepoint_analysis plot_data Plot Concentration vs. Time timepoint_analysis->plot_data calc_rate Calculate Degradation Rate and Half-life plot_data->calc_rate

Caption: Workflow for a pH-dependent stability study.

Protocol 2: Photostability Study of this compound

Objective: To assess the impact of light exposure on the stability of this compound in aqueous solution.

Materials:

  • This compound solution (buffered at pH 6.0)

  • Clear and amber glass vials (or vials wrapped in aluminum foil)

  • A photostability chamber with a calibrated light source (ICH Q1B guidelines)

  • HPLC system

Methodology:

  • Sample Preparation: Aliquot the this compound solution into both clear (exposed) and amber/wrapped (control) vials.

  • Exposure: Place the vials in the photostability chamber. The control vials should be placed alongside but shielded from light.

  • Analysis: At specified time intervals, withdraw samples from both the exposed and control vials and analyze them using a validated stability-indicating HPLC method.

  • Comparison: Compare the degradation in the exposed samples to that in the control samples to determine the extent of photodegradation.

Potential Degradation Pathway

Based on its chemical structure (a gamma-amino acid with a secondary alcohol), a likely degradation pathway for this compound in an aqueous environment, particularly under oxidative stress, could involve the oxidation of the hydroxyl group.

G This compound This compound γ-amino-β-hydroxybutyric acid oxidized_product Degradation Product γ-amino-β-ketobutyric acid This compound->oxidized_product Oxidation (e.g., + O2, metal ions)

Caption: A potential oxidative degradation pathway for this compound.

References

Off-target effects of Gamibetal in research assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Gamibetal (γ-Amino-β-hydroxybutyric acid or GABOB) in research assays. This resource is intended for researchers, scientists, and drug development professionals to help interpret experimental results and mitigate potential confounding variables.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (GABOB)?

This compound is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA).[1] Its primary mechanism of action is the activation of GABA receptors, including both ionotropic GABA_A and metabotropic GABA_B receptors.[1][2] It is used medically as a racemic mixture, with its stereoisomers showing different potencies. Specifically, (R)-(–)-GABOB is a moderate-potency agonist of the GABA_B receptor, while (S)-(+)-GABOB is a partial agonist of the GABA_B receptor and an agonist of the GABA_A receptor.[1]

Q2: Are there any known specific off-target binding partners for this compound?

Currently, there is limited evidence in the scientific literature to suggest specific, high-affinity binding of this compound to targets outside of the GABAergic system. Observed effects in experimental assays are most commonly attributed to the downstream consequences of GABA receptor activation.

Q3: What are the common physiological effects observed with this compound treatment?

Consistent with its GABA-mimetic action, this compound can induce calming and anti-anxiety effects.[3] At higher doses, it may cause drowsiness and a transient, moderate drop in blood pressure. It has also been noted to potentially increase levels of growth hormone and prolactin.

Q4: Can this compound influence cell signaling pathways unrelated to neurotransmission?

Yes, activation of GABA receptors by this compound can modulate intracellular signaling cascades that are involved in various cellular processes beyond neurotransmission. For instance, GABA_B receptor activation has been shown to transactivate the IGF-1 receptor, leading to the activation of the PI3K/Akt cell survival pathway. This is an important consideration in cell viability and proliferation assays.

Troubleshooting Guides for Common Research Assays

Cell Viability and Proliferation Assays (e.g., MTT, XTT, CellTiter-Glo®)

Issue: Unexpected increase or decrease in cell viability or proliferation after this compound treatment in non-neuronal cells.

Potential Cause: This may not be a true "off-target" effect in the sense of binding to an unrelated receptor, but rather a consequence of on-target GABA receptor activation influencing cell survival pathways. As mentioned, GABA_B receptor activation can stimulate the pro-survival PI3K/Akt pathway. Conversely, in some cell types, GABAergic signaling could potentially modulate cell cycle or apoptosis.

Troubleshooting Steps:

  • Confirm GABA Receptor Expression: Verify the expression of GABA_A and/or GABA_B receptors in your cell line using techniques like RT-qPCR, western blotting, or immunofluorescence.

  • Use a GABA Receptor Antagonist: Co-treat cells with this compound and a specific GABA receptor antagonist (e.g., bicuculline (B1666979) for GABA_A, phaclofen (B54434) for GABA_B) to see if the observed effect is reversed.

  • Analyze Downstream Signaling: Probe for the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-mTOR) to determine if this pathway is activated by this compound in your experimental system.

  • Consider Assay Interference: While less likely for this compound, some compounds can directly interfere with the chemistry of viability assays. Run a cell-free assay control with this compound to rule out direct chemical interference.

Kinase Assays

Issue: Altered kinase activity in a purified, cell-free kinase assay after the addition of this compound.

Potential Cause: While direct inhibition or activation of a kinase by this compound is not a widely reported off-target effect, it is crucial to rule out assay interference. If the assay is cell-based, the effect is more likely due to the modulation of upstream signaling pathways that regulate the kinase of interest.

Troubleshooting Steps:

  • Control for GABA Receptor Signaling (Cell-Based Assays): If using a cell-based assay, follow the troubleshooting steps for cell viability assays to determine if the effect is mediated by GABA receptors.

  • ATP Competition Assay: In a cell-free assay, determine if this compound competes with ATP for binding to the kinase, which would suggest direct interaction with the ATP-binding pocket.

  • Dose-Response Curve: Perform a dose-response curve to understand the potency of the effect. A non-classical dose-response may suggest a non-specific interaction.

  • Counter-Screening: Test this compound against a panel of purified kinases to assess its selectivity.

Ion Channel Assays (e.g., Patch-Clamp, FLIPR)

Issue: Changes in ion channel activity that are not attributed to GABA_A chloride channels or GABA_B-mediated G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Potential Cause: Activation of GABA_B receptors by this compound can indirectly modulate the activity of other ion channels. For example, the Gβγ subunits released upon GABA_B receptor activation can inhibit voltage-gated calcium channels.

Troubleshooting Steps:

  • Use Specific Antagonists: Employ antagonists for GABA_A and GABA_B receptors to confirm that the observed effect is initiated by GABA receptor activation.

  • Isolate Specific Channel Types: Use specific ion channel blockers to isolate the contribution of the channel of interest and determine if the effect of this compound is direct or indirect.

  • Measure Changes in Second Messengers: Assess intracellular calcium levels or cAMP levels, as these can be modulated by GABA_B receptor signaling and subsequently affect the activity of various ion channels.

Quantitative Data Summary

ParameterValueReference
GABA_B Receptor Agonism (R)-(-)-GABOB is a moderate agonist.
(S)-(+)-GABOB is a partial agonist.
GABA_A Receptor Agonism (S)-(+)-GABOB is an agonist.
Clinical Dosage (Epilepsy) 250 mg twice daily as add-on therapy.
Observed Side Effects Drowsiness, transient and moderate drop in blood pressure (<10%).
Potential for increased growth hormone and prolactin levels.

Experimental Protocols

Protocol: Investigating this compound's Effect on Cell Viability via GABA Receptor Signaling

  • Cell Culture: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate vehicle (e.g., sterile water or PBS).

    • Prepare stock solutions of a GABA_A antagonist (e.g., bicuculline) and a GABA_B antagonist (e.g., phaclofen).

  • Treatment:

    • Control Groups: Wells with vehicle only.

    • This compound Group: Treat cells with a range of this compound concentrations.

    • Antagonist Control Groups: Treat cells with the GABA_A antagonist alone and the GABA_B antagonist alone.

    • Co-treatment Groups: Pre-incubate cells with the GABA_A or GABA_B antagonist for 1 hour, then add this compound.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle control. Compare the effect of this compound alone to the co-treatment groups. A reversal of the this compound-induced effect in the presence of an antagonist indicates that the effect is mediated by the corresponding GABA receptor.

Visualizations

GABA_Signaling_Pathway This compound This compound (GABOB) GABA_A GABA_A Receptor This compound->GABA_A Agonist GABA_B GABA_B Receptor This compound->GABA_B Agonist Cl_channel Cl- Influx (Hyperpolarization) GABA_A->Cl_channel G_protein Gi/o Protein Activation GABA_B->G_protein AC Adenylyl Cyclase (Inhibition) G_protein->AC Ca_channel Voltage-Gated Ca2+ Channel (Inhibition) G_protein->Ca_channel GIRK GIRK K+ Channel (Activation) G_protein->GIRK PI3K_Akt PI3K/Akt Pathway (Activation) G_protein->PI3K_Akt via Gβγ and IGF-1R transactivation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Cell_Survival ↑ Cell Survival PI3K_Akt->Cell_Survival

Caption: this compound's primary signaling pathways via GABA_A and GABA_B receptors.

Experimental_Workflow start Start: Unexpected result with this compound check_receptor 1. Confirm GABA Receptor Expression (RT-qPCR, Western Blot) start->check_receptor is_expressed Receptors Expressed? check_receptor->is_expressed use_antagonist 2. Co-treat with GABA Receptor Antagonist is_expressed->use_antagonist Yes no_receptor Conclusion: Effect is likely off-target or artifact is_expressed->no_receptor No is_reversed Effect Reversed? use_antagonist->is_reversed on_target Conclusion: Effect is likely on-target (GABAergic) is_reversed->on_target Yes off_target Conclusion: Effect may be off-target or artifact is_reversed->off_target No analyze_downstream 3. Analyze Downstream Signaling (e.g., p-Akt) on_target->analyze_downstream assay_interference 4. Check for Assay Interference (Cell-free control) off_target->assay_interference

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

References

Adjusting for Gamibetal's racemic mixture in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and drug development professionals working with Gamibetal (γ-Amino-β-hydroxybutyric acid or GABOB), understanding its stereochemistry is paramount for rigorous and reproducible experimental design. This compound is a racemic mixture, meaning it is composed of equal parts of two enantiomers—(R)-(–)-GABOB and (S)-(+)-GABOB—which possess distinct pharmacological profiles. This technical support guide provides troubleshooting advice and frequently asked questions to address the specific challenges of working with this racemic compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its racemic nature a critical experimental consideration?

A1: this compound is an anticonvulsant drug used in the treatment of epilepsy.[1][2] It is a racemic mixture, a 1:1 combination of two stereoisomers: (R)-(–)-GABOB and (S)-(+)-GABOB.[1][3] This is a crucial detail for researchers because enantiomers can have different biological activities. In the case of this compound, the two enantiomers exhibit distinct interactions with GABA receptors, meaning that studying the racemic mixture provides a composite effect of both molecules.[1] For precise mechanistic studies, it is often necessary to investigate the individual enantiomers.

Q2: What are the known differences in the pharmacological activity of this compound's enantiomers?

A2: The enantiomers of this compound have distinct pharmacological actions. (S)-(+)-GABOB is approximately twice as potent as an anticonvulsant compared to (R)-(–)-GABOB. Their mechanisms of action at GABA receptors also differ significantly.

  • (R)-(–)-GABOB is a moderate-potency agonist of the GABA-B receptor.

  • (S)-(+)-GABOB is a partial agonist of the GABA-B receptor and an agonist of the GABA-A receptor.

These differences in potency and receptor interaction underscore the importance of considering the effects of each enantiomer separately.

Q3: My in-vitro results with racemic this compound are inconsistent. What could be the cause?

A3: Inconsistent in-vitro results when using a racemic mixture can stem from several factors related to the differential activity of the enantiomers. The expression levels of GABA-A and GABA-B receptors in your cell line or tissue preparation can significantly influence the observed effect. A cell line with a high ratio of GABA-A to GABA-B receptors might show a more pronounced response to the (S)-(+)-enantiomer. Furthermore, the specific experimental endpoint being measured may be preferentially affected by the signaling cascade of one receptor subtype over the other.

Q4: How can I investigate the effects of the individual enantiomers of this compound?

A4: To study the individual effects of (R)-(–)-GABOB and (S)-(+)-GABOB, you will need to acquire the enantiomerically pure compounds. Several chemical suppliers specialize in chiral compounds. Once obtained, you can perform parallel experiments with the racemate and each individual enantiomer to dissect their respective contributions to the overall biological effect.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Variability in anticonvulsant activity in animal models. The in-vivo metabolism or distribution of the two enantiomers may differ, leading to varying concentrations at the target site. The differential potency of the enantiomers can also contribute to variability.1. Use enantiomerically pure (R)- and (S)-GABOB in separate experimental groups. 2. Perform pharmacokinetic analysis to determine the concentration of each enantiomer in the brain tissue over time.
Unexpected off-target effects observed in screening assays. The racemic mixture exposes the biological system to two distinct molecules. One enantiomer might be responsible for the desired activity, while the other could be causing off-target effects.1. Test each enantiomer individually in your screening panel to identify which one is responsible for the off-target effects.
Difficulty reconciling in-vitro and in-vivo data. The differential ability of the enantiomers to cross the blood-brain barrier can lead to discrepancies. This compound is noted to have a greater capacity to cross the blood-brain barrier compared to GABA. This property may not be the same for both enantiomers.1. If possible, measure the brain-to-plasma concentration ratio for each enantiomer in your animal model. 2. Consider using in-vitro blood-brain barrier models to assess the permeability of each enantiomer.

Experimental Protocols

Protocol 1: In-Vitro Characterization of Enantiomer-Specific GABA Receptor Activation

This protocol outlines a method to compare the effects of racemic this compound and its individual enantiomers on GABA-A and GABA-B receptor activation in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

  • Cell Culture: Culture the chosen neuronal cell line under standard conditions.

  • Compound Preparation: Prepare stock solutions of racemic this compound, (R)-(–)-GABOB, and (S)-(+)-GABOB in the appropriate vehicle (e.g., sterile water or DMSO).

  • Experimental Treatment: Plate cells and allow them to adhere. Treat separate groups of cells with increasing concentrations of racemic this compound, (R)-(–)-GABOB, and (S)-(+)-GABOB. Include a vehicle-only control group.

  • Receptor Activation Assay:

    • For GABA-A Receptors: Measure chloride influx using a fluorescent chloride indicator dye. Increased fluorescence will indicate receptor activation.

    • For GABA-B Receptors: Measure the inhibition of adenylyl cyclase activity or changes in intracellular calcium levels using appropriate assay kits.

  • Data Analysis: Plot concentration-response curves and calculate EC50 values for each compound at each receptor subtype.

Visualizing the Pathways

To better understand the experimental logic and the distinct actions of this compound's enantiomers, the following diagrams are provided.

G_Gamibetal_Workflow cluster_0 Experimental Approach cluster_1 Biological System cluster_2 Data Interpretation racemic Racemic this compound ((R)- & (S)-GABOB) in_vitro In-Vitro Assay (e.g., Cell Line) racemic->in_vitro in_vivo In-Vivo Model (e.g., Animal Study) racemic->in_vivo enantiomers Separate Enantiomers ((R)-GABOB and (S)-GABOB) enantiomers->in_vitro enantiomers->in_vivo composite_effect Composite Effect in_vitro->composite_effect specific_effect Enantiomer-Specific Effects in_vitro->specific_effect in_vivo->composite_effect in_vivo->specific_effect

Caption: Experimental workflow for dissecting the effects of this compound's enantiomers.

G_Signaling_Pathway cluster_S (S)-(+)-GABOB cluster_R (R)-(-)-GABOB cluster_effects Downstream Cellular Effects S_GABOB (S)-(+)-GABOB GABA_A GABA-A Receptor (Agonist) S_GABOB->GABA_A Activates GABA_B_partial GABA-B Receptor (Partial Agonist) S_GABOB->GABA_B_partial Partially Activates neuronal_inhibition Neuronal Inhibition GABA_A->neuronal_inhibition GABA_B_partial->neuronal_inhibition R_GABOB (R)-(-)-GABOB GABA_B_moderate GABA-B Receptor (Moderate Agonist) R_GABOB->GABA_B_moderate Activates GABA_B_moderate->neuronal_inhibition anticonvulsant_activity Anticonvulsant Activity neuronal_inhibition->anticonvulsant_activity

Caption: Signaling pathways of this compound's (R) and (S) enantiomers.

References

Technical Support Center: Enhancing the Anticonvulsant Efficacy of GABOB with Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the enhanced anticonvulsant efficacy of γ-Amino-β-hydroxybutyric acid (GABOB) through the use of adjuvants. This guide includes troubleshooting tips, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is GABOB and what is its primary mechanism of action as an anticonvulsant?

A1: GABOB (γ-Amino-β-hydroxybutyric acid) is an endogenous molecule in the central nervous system with anticonvulsant properties. Its primary mechanism of action is as an agonist for GABA receptors. It exhibits a higher potency for GABAB receptors and also interacts with GABAA and GABAC receptors, albeit to a lesser extent.[1] By activating these inhibitory receptors, GABOB helps to counteract excessive neuronal excitation that can lead to seizures.

Q2: Why should I consider using adjuvants with GABOB?

A2: While GABOB has demonstrated anticonvulsant activity, its efficacy can be limited by factors such as poor penetration of the blood-brain barrier (BBB). Adjuvants can be used to enhance the therapeutic effects of GABOB in several ways:

  • Pharmacodynamic Synergy: Some adjuvants can work synergistically with GABOB to produce a greater anticonvulsant effect than either compound alone. This can be particularly effective when the adjuvant has a complementary mechanism of action.

  • Improved Pharmacokinetics: Certain adjuvants or formulation strategies can improve the absorption, distribution, metabolism, and excretion (ADME) profile of GABOB, for instance, by increasing its ability to cross the BBB.[2][3][4][5]

  • Dose Reduction and Safety: By enhancing efficacy, the required dose of GABOB and/or the adjuvant may be reduced, potentially leading to a better safety profile with fewer side effects.

Q3: What are some promising adjuvants to test with GABOB?

A3: Preclinical studies have shown synergistic anticonvulsant effects when different GABAergic drugs are combined. While specific data for GABOB combinations is limited, the following classes of drugs are rational candidates for investigation as adjuvants based on their mechanisms of action:

  • GABA Reuptake Inhibitors (e.g., Tiagabine): These drugs increase the synaptic concentration of GABA, which could potentiate the effects of a direct agonist like GABOB.

  • GABA Transaminase Inhibitors (e.g., Vigabatrin): By preventing the breakdown of GABA, these agents increase GABA levels, which may act synergistically with GABOB.

  • GABAA Receptor Positive Allosteric Modulators (e.g., Benzodiazepines like Clonazepam, Barbiturates): These compounds enhance the effect of GABA at GABAA receptors, which could complement GABOB's primary action at GABAB receptors.

  • Other Anticonvulsants with GABAergic Activity (e.g., Valproic Acid, Gabapentin): These drugs have multiple mechanisms, including effects on GABAergic transmission, and have shown synergy with other anticonvulsants.

Q4: How can I improve the blood-brain barrier penetration of GABOB?

A4: Enhancing the central nervous system (CNS) penetration of GABOB is a key strategy to improve its anticonvulsant efficacy. Two primary approaches can be explored:

  • Prodrugs: Chemical modification of the GABOB molecule to create a more lipophilic prodrug can facilitate its passage across the BBB. Once in the brain, the prodrug would be metabolized to release the active GABOB.

  • Liposomal Formulations: Encapsulating GABOB within liposomes can improve its pharmacokinetic profile and facilitate its transport across the BBB.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments designed to evaluate the anticonvulsant efficacy of GABOB and its adjuvants.

Problem Possible Causes Troubleshooting Steps
Lack of Anticonvulsant Effect 1. Inadequate Dose: The dose of GABOB or the adjuvant may be too low. 2. Poor BBB Penetration: GABOB may not be reaching the brain in sufficient concentrations. 3. Inappropriate Animal Model: The chosen seizure model may not be sensitive to the mechanism of action of GABOB. 4. Timing of Administration: The drug may not have reached peak brain concentration at the time of seizure induction.1. Conduct a Dose-Response Study: Test a range of doses for GABOB and the adjuvant individually to determine their ED50. 2. Consider Formulation Strategies: Explore the use of prodrugs or liposomal formulations to enhance BBB penetration. 3. Select Appropriate Models: Use models sensitive to GABAergic agents, such as the pentylenetetrazol (PTZ) or sound-induced seizure models. 4. Optimize Dosing Schedule: Conduct pharmacokinetic studies to determine the time to maximum brain concentration (Tmax) and administer the drugs accordingly before seizure induction.
Excessive Sedation or Neurotoxicity 1. High Doses: The doses of GABOB and/or the adjuvant may be in the toxic range. 2. Pharmacodynamic Interaction: The combination may be producing supra-additive neurotoxic effects.1. Determine TD50: Establish the median toxic dose (TD50) for each compound and their combination using tests like the rotarod test. 2. Calculate Protective Index (PI): The PI (TD50/ED50) is a measure of the safety margin. Aim for combinations that have a high PI. 3. Isobolographic Analysis: Use isobolographic analysis to determine if the neurotoxic interaction is synergistic, additive, or antagonistic.
High Variability in Seizure Response 1. Inconsistent Drug Administration: Variations in injection volume or technique. 2. Animal Strain Differences: Genetic variability within the animal population. 3. Inconsistent Seizure Induction: Variations in the intensity or duration of the seizure-inducing stimulus.1. Standardize Procedures: Ensure all personnel are trained on consistent administration techniques. 2. Use Genetically Homogeneous Strains: Employ inbred strains of mice or rats to reduce biological variability. 3. Calibrate Equipment: Regularly calibrate seizure induction equipment (e.g., electroconvulsive shocker, infusion pumps for chemoconvulsants).
Difficulty Dissolving GABOB or Adjuvant 1. Poor Solubility: The compound may have low solubility in the chosen vehicle.1. Test Different Vehicles: Experiment with various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, Tween 80). 2. Adjust pH: Determine the optimal pH for solubility. 3. Use Co-solvents: Employ co-solvents if necessary, but be mindful of their potential neuroactive effects.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This model is used to screen for drugs effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss mice (20-25 g) or Wistar rats (150-200 g).

  • Drug Administration: Administer GABOB, the adjuvant, or their combination intraperitoneally (i.p.) or orally (p.o.). A vehicle control group and a positive control group (e.g., phenytoin) should be included.

  • Pre-treatment Time: Typically 30-60 minutes, depending on the route of administration and the known pharmacokinetics of the compounds.

  • Seizure Induction: Deliver an electrical stimulus via corneal or ear-clip electrodes (e.g., 50 mA for 0.2 seconds in mice).

  • Endpoint: The absence of the tonic hindlimb extension phase of the seizure is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50) using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to identify drugs that raise the seizure threshold and are effective against myoclonic and absence seizures.

  • Animals: Male Swiss mice (20-25 g) or Wistar rats (150-200 g).

  • Drug Administration: Administer GABOB, the adjuvant, or their combination i.p. or p.o. Include vehicle and positive control (e.g., ethosuximide) groups.

  • Pre-treatment Time: Typically 30-60 minutes.

  • Seizure Induction: Administer a subcutaneous (s.c.) or i.p. injection of PTZ (e.g., 85 mg/kg, s.c. in mice).

  • Observation Period: Observe the animals for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).

  • Endpoint: The absence of clonic seizures during the observation period indicates protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 using probit analysis.

Data Presentation

Table 1: Anticonvulsant Activity of Tiagabine and Gabapentin in the MES Threshold Test in Mice

TreatmentTID20 (mg/kg, i.p.)
Tiagabine (TGB)4.3
Gabapentin (GBP)70
Combination (Fixed Ratio) Experimental TID20mix
TGB + GBP (1:3)26.8
TGB + GBP (1:1)16.5
TGB + GBP (3:1)9.7

TID20: Dose increasing the seizure threshold by 20%

Table 2: Anticonvulsant and Neurotoxic Effects of Tiagabine and Gabapentin in the PTZ and Chimney Tests in Mice

Drug PTZ Test (ED50, mg/kg) Chimney Test (TD50, mg/kg) Protective Index (PI)
Tiagabine (TGB)0.913.615.1
Gabapentin (GBP)199.3979.64.9

ED50: Median Effective Dose; TD50: Median Toxic Dose; PI = TD50/ED50

Signaling Pathways and Experimental Workflows

GABOB Signaling Pathway and Potential Adjuvant Interaction

GABOB primarily acts as an agonist at the GABAB receptor, a G-protein coupled receptor. Activation of this receptor leads to a cascade of intracellular events that result in neuronal inhibition. Adjuvants can enhance this effect through various mechanisms.

GABOB_Adjuvant_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABOB GABOB GABAB_R GABA-B Receptor GABOB->GABAB_R Agonist Adjuvant_GAT Adjuvant (e.g., Tiagabine) GAT1 GAT-1 Transporter Adjuvant_GAT->GAT1 Inhibits GABA_synapse GABA GABA_synapse->GAT1 Reuptake GABA_synapse->GABAB_R GABAA_R GABA-A Receptor GABA_synapse->GABAA_R GABA_vesicle GABA Vesicle GABA_vesicle->GABA_synapse Exocytosis GABA_release Release GABA_reuptake Reuptake G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Adjuvant_GABA_A Adjuvant (e.g., Benzodiazepine) Adjuvant_GABA_A->GABAA_R Positive Allosteric Modulator Cl_channel Cl- Channel GABAA_R->Cl_channel Opens Cl_influx Cl- Influx (Hyperpolarization) Cl_channel->Cl_influx

Caption: GABOB signaling and potential adjuvant mechanisms.

Experimental Workflow for Evaluating GABOB and Adjuvant Combinations

A systematic approach is crucial for evaluating the potential synergistic effects of GABOB and an adjuvant.

Experimental_Workflow cluster_planning Phase 1: Preliminary Studies cluster_combination Phase 2: Combination Studies cluster_optimization Phase 3: Optimization and Follow-up A1 Select Adjuvant Candidate A2 Determine ED50 and TD50 for GABOB alone A1->A2 A3 Determine ED50 and TD50 for Adjuvant alone A1->A3 B1 Isobolographic Analysis: Test Fixed Ratios of GABOB + Adjuvant A2->B1 A3->B1 B2 Determine Experimental ED50mix and TD50mix B1->B2 B3 Calculate Interaction Index and Protective Index B2->B3 C1 Identify Synergistic Combinations B3->C1 C2 Pharmacokinetic Studies of the Combination C1->C2 C3 Test in Chronic Seizure Models (e.g., Kindling) C1->C3

Caption: Workflow for evaluating GABOB-adjuvant combinations.

Logical Workflow for Enhancing GABOB's Blood-Brain Barrier Penetration

This diagram outlines the logical steps involved in developing a formulation of GABOB with improved CNS delivery.

BBB_Enhancement_Workflow cluster_strategy Strategy Selection cluster_prodrug_dev Prodrug Development cluster_liposome_dev Liposome Development cluster_testing Preclinical Evaluation start Start: Poor BBB Penetration of GABOB strategy_prodrug Prodrug Approach start->strategy_prodrug strategy_liposome Liposome Formulation start->strategy_liposome prodrug_design Design & Synthesize Lipophilic Prodrugs strategy_prodrug->prodrug_design liposome_prep Prepare GABOB-loaded Liposomes strategy_liposome->liposome_prep prodrug_stability In Vitro Stability & Conversion to GABOB prodrug_design->prodrug_stability invivo_pk In Vivo Pharmacokinetic Studies (Brain vs. Plasma) prodrug_stability->invivo_pk liposome_char Characterize Size, Encapsulation Efficiency, and Release Profile liposome_prep->liposome_char liposome_char->invivo_pk invivo_pd Anticonvulsant Efficacy Testing (MES, PTZ) invivo_pk->invivo_pd end Optimized GABOB with Enhanced CNS Efficacy invivo_pd->end

Caption: Workflow for enhancing GABOB's BBB penetration.

References

Mitigating Gamibetal's effects on baseline neurotransmitter levels

Author: BenchChem Technical Support Team. Date: December 2025

Gamibetal Research Technical Support Center

Welcome to the technical support hub for researchers working with the novel compound this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding its effects on baseline neurotransmitter levels.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the dose-response curve for this compound's effect on GABA levels. What could be the cause?

A1: High variability in dose-response assays with this compound can stem from several factors. Firstly, ensure the stability of this compound in your chosen solvent and experimental medium; degradation over the course of the experiment can lead to inconsistent effective concentrations. Secondly, verify the health and confluency of your cell cultures or the viability of tissue slices, as cellular stress can alter baseline neurotransmitter release and receptor sensitivity. Finally, confirm the precise final concentrations of this compound in your assays, as pipetting errors can be a significant source of variability.

Q2: this compound is expected to be a selective GABA-B receptor agonist, but we are seeing unexpected changes in dopamine (B1211576) levels in our striatal microdialysis experiments. Why might this be happening?

A2: While this compound is designed for high selectivity, off-target effects or downstream network effects are possible. The GABAergic system has complex interactions with other neurotransmitter systems. For instance, activation of GABA-B receptors on glutamatergic terminals can reduce glutamate (B1630785) release, which in turn can disinhibit dopaminergic neurons, leading to an increase in dopamine. It is also possible that at higher concentrations, this compound may have a low-affinity interaction with other receptors. We recommend running a broad receptor screening panel to rule out significant off-target binding.

Q3: Our HPLC-ECD system is showing a noisy baseline when measuring neurotransmitter levels after this compound administration. How can we improve our signal-to-noise ratio?

A3: A noisy baseline in HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection) can be due to several factors. Ensure your mobile phase is freshly prepared, filtered, and degassed, as dissolved gases can cause pressure fluctuations and baseline noise. Check for leaks in the HPLC system, as this can also lead to an unstable baseline. The electrochemical detector's electrode surface may need polishing or replacement if it has become fouled. Additionally, ensure proper grounding of the HPLC system to minimize electrical interference.

Troubleshooting Guides

Issue: Inconsistent Effects of this compound on Neurotransmitter Release in Primary Neuronal Cultures
Potential Cause Troubleshooting Steps
This compound Degradation 1. Prepare fresh stock solutions of this compound for each experiment. 2. Test the stability of this compound in your culture medium over the time course of your experiment using analytical methods like HPLC. 3. Store this compound stock solutions at the recommended temperature and protected from light.
Cell Culture Health 1. Regularly perform cell viability assays (e.g., Trypan Blue exclusion, MTT assay) to ensure cultures are healthy. 2. Maintain consistent cell seeding densities and culture conditions across experiments. 3. Avoid using cultures that are over-confluent, as this can alter receptor expression and neurotransmitter dynamics.
Assay Conditions 1. Ensure consistent pH and temperature of all buffers and media used in the assay. 2. Standardize the incubation times with this compound across all experimental groups. 3. Use a positive control (e.g., a known GABA-B agonist like baclofen) to confirm the responsiveness of your system.

Experimental Protocols

Protocol: In Vitro Neurotransmitter Release Assay from Primary Cortical Neurons

This protocol outlines a method to assess the effect of this compound on baseline neurotransmitter release from primary cortical neuron cultures.

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 24-well plates at a density of 2 x 10^5 cells/well and culture for 10-14 days in vitro (DIV).

  • Preparation: On the day of the experiment, gently wash the cells twice with pre-warmed Krebs-Ringer buffer (KRB).

  • Pre-incubation: Add 500 µL of KRB to each well and pre-incubate for 30 minutes at 37°C.

  • This compound Application: Remove the KRB and replace it with 500 µL of KRB containing the desired concentration of this compound or vehicle control. Incubate for 60 minutes at 37°C.

  • Sample Collection: After incubation, carefully collect the supernatant from each well. This sample contains the neurotransmitters released during the incubation period.

  • Sample Stabilization: Immediately add an antioxidant and a protease inhibitor to the collected supernatant to prevent degradation of neurotransmitters.

  • Quantification: Analyze the concentration of neurotransmitters (e.g., GABA, glutamate, dopamine) in the supernatant using a validated method such as HPLC-ECD or a commercially available ELISA kit.

  • Data Normalization: After sample collection, lyse the cells in each well and perform a protein assay (e.g., BCA assay) to determine the total protein content. Normalize the measured neurotransmitter concentrations to the total protein content in each well to account for variations in cell number.

Visualizations

Gamibetal_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABAB_R GABA-B Receptor This compound->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Triggers Fusion Release Reduced Neurotransmitter Release Neurotransmitter_Vesicle->Release Leads to Experimental_Workflow A 1. Culture Primary Cortical Neurons B 2. Pre-incubation with KRB A->B C 3. Apply this compound or Vehicle B->C D 4. Collect Supernatant C->D E 5. Stabilize Sample D->E F 6. Quantify Neurotransmitters (HPLC-ECD) E->F G 7. Normalize Data to Total Protein F->G

Validation & Comparative

A Comparative Analysis of Gamibetal (GABOB) and Other GABA Analogues in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Gamibetal (γ-Amino-β-hydroxybutyric acid or GABOB) with other prominent GABA analogues, including pregabalin, baclofen, phenibut, and γ-hydroxybutyrate (GHB). The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of appropriate compounds for their studies.

Executive Summary

This compound, a derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), distinguishes itself from its parent molecule by its ability to cross the blood-brain barrier.[1] This property allows for direct interaction with central nervous system receptors, a significant advantage over GABA supplementation. This compound exerts its effects through stereoselective interactions with both GABAA and GABAB receptors. The (S)-(+)-GABOB enantiomer acts as a partial agonist at GABAA receptors, while the (R)-(–)-GABOB enantiomer is an agonist at GABAB receptors.[2] This dual mechanism of action contributes to its potential as an anticonvulsant and anxiolytic agent. This guide presents a detailed comparison of this compound's efficacy with other widely studied GABA analogues, supported by available experimental data.

Data Presentation: Comparative Efficacy of GABA Analogues

The following table summarizes the available quantitative data for this compound and other selected GABA analogues. This data is crucial for comparing their potency and selectivity at their respective molecular targets, as well as their efficacy in preclinical models of epilepsy and anxiety.

CompoundPrimary Molecular Target(s)Binding Affinity (Ki)Anticonvulsant Efficacy (ED50)Anxiolytic Efficacy (ED50)
This compound (GABOB) GABAA Receptors (partial agonist), GABAB Receptors (agonist)(S)-(+)-GABOB: EC50 = 45 µM (GABACρ1); (R)-(-)-GABOB: EC50 = 19 µM (GABACρ1)[3]Data not availableData not available
Pregabalin Voltage-gated calcium channels (α2δ-1 and α2δ-2 subunits)[4][5]High affinity to α2δ subunitsMES test (mice, p.o.): 1.8 mg/kg; PTZ model (mice, p.o.): 31 mg/kgData not available in comparable units
Baclofen GABAB Receptors (agonist)Racemic: 6 µM; (-)-baclofen: IC50 = 0.04 µMModerate activity in PTZ model; specific ED50 not consistently reportedData not available in comparable units
Phenibut GABAB Receptors (agonist), Voltage-gated calcium channels (α2δ subunit)Racemic: 177 µM (GABAB); (R)-phenibut: 92 µM (GABAB); 23-39 µM (α2δ)Antagonizes arecoline-induced seizures; not effective against PTZ or MES induced seizures10-25 mg/kg (i.p.) in Elevated Plus Maze
GHB GABAB Receptors (weak agonist), GHB receptor (agonist)EC50 ≈ 5 mM (GABAB)Induces absence-like seizuresData not available in comparable units

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

GABAergic Signaling Pathway GABA GABA GABA_A GABA-A Receptor (Ionotropic) GABA->GABA_A GABA_B GABA-B Receptor (Metabotropic) GABA->GABA_B Chloride_Influx Cl- Influx GABA_A->Chloride_Influx G_Protein G-protein activation GABA_B->G_Protein Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability K_Channel K+ Channel Opening G_Protein->K_Channel Ca_Channel Ca2+ Channel Inhibition G_Protein->Ca_Channel K_Channel->Reduced_Excitability Ca_Channel->Reduced_Excitability

Caption: Simplified signaling pathway of GABAA and GABAB receptors.

GABA Receptor Binding Assay Workflow Start Start Tissue_Prep Brain Tissue Homogenization Start->Tissue_Prep Membrane_Isolation Synaptic Membrane Isolation Tissue_Prep->Membrane_Isolation Incubation Incubation with Radioligand & Competitor Membrane_Isolation->Incubation Separation Separation of Bound & Free Ligand Incubation->Separation Quantification Quantification of Radioactivity Separation->Quantification Analysis Data Analysis (Ki determination) Quantification->Analysis End End Analysis->End

Caption: General workflow for a GABA receptor binding assay.

Pentylenetetrazol (PTZ) Induced Seizure Model Animal_Acclimation Animal Acclimation Drug_Administration Test Compound Administration Animal_Acclimation->Drug_Administration PTZ_Injection PTZ Injection Drug_Administration->PTZ_Injection Observation Observation of Seizure Activity PTZ_Injection->Observation Scoring Seizure Scoring (e.g., Racine scale) Observation->Scoring Data_Analysis Data Analysis (ED50 calculation) Scoring->Data_Analysis

Caption: Workflow for the PTZ-induced seizure model in rodents.

Experimental Protocols

GABA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for GABAA or GABAB receptors.

Methodology:

  • Membrane Preparation: Whole brains from rodents are homogenized in a sucrose (B13894) buffer. The homogenate is subjected to differential centrifugation to isolate synaptic membranes. The final pellet containing the membranes is resuspended in a binding buffer.

  • Binding Assay: The prepared membranes are incubated with a specific radioligand (e.g., [3H]muscimol for GABAA receptors or [3H]baclofen for GABAB receptors) and varying concentrations of the unlabeled test compound.

  • Separation and Quantification: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known standard (e.g., unlabeled GABA). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of the test compound that inhibits 50% of specific binding) is determined from competition curves and converted to a Ki value using the Cheng-Prusoff equation.

Pentylenetetrazol (PTZ)-Induced Seizure Model

Objective: To evaluate the anticonvulsant efficacy of a test compound.

Methodology:

  • Animal Preparation: Rodents (typically mice or rats) are acclimatized to the testing environment.

  • Drug Administration: Animals are pre-treated with the test compound or vehicle at various doses via a specific route (e.g., intraperitoneal, oral).

  • Seizure Induction: After a predetermined time, a convulsive dose of pentylenetetrazol (a GABAA receptor antagonist) is administered.

  • Observation and Scoring: Animals are observed for a set period for the onset and severity of seizures, which are scored using a standardized scale (e.g., the Racine scale).

  • Data Analysis: The dose of the test compound that protects 50% of the animals from a specific seizure endpoint (e.g., tonic hindlimb extension) is calculated as the ED50 value.

Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of a test compound.

Methodology:

  • Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

  • Animal Acclimation: Rodents are habituated to the testing room before the experiment.

  • Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.

  • Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. The dose of the test compound that produces a significant anxiolytic effect is determined, and an ED50 can be calculated if a dose-response relationship is established.

Conclusion

This compound (GABOB) presents a unique profile as a GABA analogue capable of crossing the blood-brain barrier and acting on both GABAA and GABAB receptors. While direct comparative quantitative data on its efficacy relative to other GABA analogues is limited, its distinct pharmacological profile warrants further investigation. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. Future research should focus on determining the binding affinities of GABOB's enantiomers at GABAA and GABAB receptors and establishing its anticonvulsant and anxiolytic ED50 values in standardized preclinical models. This will enable a more complete and direct comparison with other GABA analogues and facilitate a clearer understanding of its therapeutic potential.

References

GABOB vs. Gabapentin: A Comparative Analysis for Seizure Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of γ-Amino-β-hydroxybutyric acid (GABOB) and gabapentin (B195806) in the context of seizure control. The information is compiled from preclinical and clinical studies to offer an objective overview for researchers and professionals in the field of neurology and drug development.

Executive Summary

Both GABOB and gabapentin are structural analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and have demonstrated anticonvulsant properties. However, they exhibit distinct mechanisms of action. Gabapentin is a well-established antiepileptic drug with a primary mechanism involving the inhibition of the α2δ-1 subunit of voltage-gated calcium channels. In contrast, GABOB's anticonvulsant activity appears to be mediated through its interaction with GABA receptors, though its exact mechanism is less comprehensively understood. Direct comparative studies in standardized seizure models are limited, making a head-to-head efficacy comparison challenging. This guide synthesizes the available data to facilitate a scientific evaluation of these two compounds.

Data Presentation

Table 1: Preclinical Efficacy in Animal Models of Seizures
CompoundSeizure ModelAnimalEfficacy MetricResultsCitation
GABOB Penicillin-induced generalized epilepsyCatReduction in epileptic bursts>50% mean decrease with chronic administration[1]
GABOB Penicillin-induced focal epilepsyCatDecrease in spike frequency and voltageSignificant decrease upon parenteral injection[1]
Gabapentin Maximal Electroshock (MES)MiceProtection against tonic hind limb extension83.34% protection[2]
Gabapentin Pentylenetetrazol (PTZ)-induced seizuresMiceReduction in seizure severity and mortalityReduced mortality to 16.67% from 100% in controls[2]
Gabapentin Soman-induced seizuresGuinea PigSeizure terminationIneffective as a therapy at seizure onset[3]

Note: The data presented for GABOB and gabapentin are from separate studies with different experimental protocols. Direct comparison of potency and efficacy should be made with caution.

Table 2: Clinical Efficacy in Human Epilepsy
CompoundStudy DesignSeizure TypeEfficacy MetricResultsCitation
GABOB Add-on therapy clinical trialSevere focal epilepsy≥50% reduction in total seizure frequency25% of patients achieved this outcome
Gabapentin Retrospective clinical practice evaluationVarious seizure types>50% reduction in seizures72% of patients experienced this reduction

Mechanisms of Action

GABOB

The precise mechanism of action for GABOB's anticonvulsant effect is not fully elucidated but is believed to involve direct interaction with the GABAergic system. Preclinical studies suggest that the different stereoisomers of GABOB have distinct activities:

  • (R)-(-)-GABOB acts as an agonist at the GABA-B receptor and also interacts with GABA-Aρ receptors.

  • (S)-(+)-GABOB is an agonist of the GABA-A receptor and a partial agonist of the GABA-B receptor.

This suggests that GABOB may exert its anticonvulsant effects by enhancing GABAergic inhibition through multiple receptor subtypes.

Gabapentin

Gabapentin, despite its structural similarity to GABA, does not act directly on GABA receptors. Its primary mechanism of action is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to reduce the release of excitatory neurotransmitters, thereby decreasing neuronal excitability. There is also some evidence suggesting that gabapentin may modulate the activity of adenosine (B11128) receptors and voltage-gated potassium channels, though the clinical significance of these interactions is less clear.

Signaling Pathway Diagrams

GABOB_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABOB GABOB GABA_A GABA-A Receptor GABOB->GABA_A (S)-(+)-GABOB (Agonist) GABA_B GABA-B Receptor GABOB->GABA_B (R)-(-)-GABOB (Agonist) (S)-(+)-GABOB (Partial Agonist) Cl_channel Cl- Channel (Hyperpolarization) GABA_A->Cl_channel Opens K_channel K+ Channel (Hyperpolarization) GABA_B->K_channel Opens

Figure 1: Proposed Signaling Pathway of GABOB

Gabapentin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Gabapentin Gabapentin VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Gabapentin->VGCC Binds to α2δ-1 Vesicle Synaptic Vesicle (with Glutamate) VGCC->Vesicle Inhibits Ca2+ influx, reducing vesicle fusion Glutamate Glutamate Vesicle->Glutamate Reduced Release

Figure 2: Signaling Pathway of Gabapentin

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of common methodologies used in the preclinical evaluation of anticonvulsant drugs.

Maximal Electroshock (MES) Seizure Model

Objective: To assess the efficacy of a compound against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Typically adult male mice or rats.

  • Drug Administration: The test compound (e.g., gabapentin) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the seizure induction.

  • Seizure Induction: A brief electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) is delivered through corneal or ear-clip electrodes.

  • Observation: The primary endpoint is the presence or absence of a tonic hind limb extension, which is characteristic of a maximal seizure. The duration of the extension may also be recorded.

  • Data Analysis: Efficacy is often expressed as the percentage of animals protected from the tonic hind limb extension or as an ED50 (the dose required to protect 50% of the animals).

Pentylenetetrazol (PTZ)-Induced Seizure Model

Objective: To evaluate the efficacy of a compound against myoclonic and generalized seizures, often considered a model for absence seizures.

Methodology:

  • Animal Model: Commonly adult male mice or rats.

  • Drug Administration: The test compound or vehicle is administered prior to the injection of PTZ.

  • Seizure Induction: A convulsant dose of pentylenetetrazol (e.g., 60-85 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures. Seizure severity is often scored using a standardized scale (e.g., Racine scale), and the latency to the first seizure and the incidence of tonic-clonic seizures are recorded.

  • Data Analysis: Efficacy can be determined by the ability of the compound to prevent seizures, increase the latency to seizure onset, or reduce the mean seizure score compared to the control group.

Experimental Workflow Diagram

Anticonvulsant_Workflow A Animal Acclimatization B Baseline Behavioral Assessment A->B C Randomization into Groups (Control, GABOB, Gabapentin) B->C D Drug Administration C->D E Seizure Induction (e.g., MES or PTZ) D->E F Behavioral Observation & Scoring E->F G Electrophysiological Recording (optional) (EEG) E->G H Data Analysis (Seizure Score, Latency, etc.) F->H G->H I Statistical Comparison H->I

Figure 3: Generalized Experimental Workflow

Conclusion

Gabapentin is a widely used antiepileptic drug with a well-characterized mechanism of action targeting the α2δ-1 subunit of voltage-gated calcium channels. GABOB also demonstrates anticonvulsant properties, likely through direct interactions with GABA-A and GABA-B receptors. However, the available data on GABOB is less extensive, particularly regarding its efficacy in standardized preclinical models and its precise molecular interactions.

For drug development professionals, gabapentin represents a known entity with a predictable profile. GABOB, on the other hand, may offer a different therapeutic approach by directly targeting the GABAergic system. Further research, including direct comparative studies with standardized protocols, is necessary to fully elucidate the relative efficacy, potency, and safety profiles of GABOB and gabapentin for the control of seizures. Such studies would provide the robust data needed to guide future drug development efforts in epilepsy.

References

The Neuroprotective Potential of Gamibetal: A Comparative Guide to GABAergic Modulation in Neuronal Injury

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current neuroscience research surrounds the neuroprotective capabilities of Gamibetal (gamma-amino-beta-hydroxybutyric acid or GABOB), a compound primarily recognized for its anticonvulsant properties. While its mechanism as a GABA receptor agonist suggests a potential role in mitigating neuronal damage, a comprehensive review of preclinical and clinical studies reveals a lack of direct experimental evidence for its efficacy in models of neurodegeneration, stroke, or traumatic brain injury. This guide aims to address this knowledge gap by contextualizing this compound within the broader landscape of GABAergic neuroprotection. Here, we present a comparative analysis of two well-characterized GABA receptor agonists, Baclofen and Muscimol, for which neuroprotective effects have been documented. By detailing their performance in established experimental models of neuronal injury and elucidating their signaling pathways, we provide a framework for future investigations into the neuroprotective potential of this compound and other GABAergic modulators.

Comparative Analysis of Neuroprotective Effects

To objectively assess the neuroprotective potential of this compound, we compare its known properties with those of Baclofen, a selective GABA-B receptor agonist, and Muscimol, a potent GABA-A receptor agonist. The following tables summarize the available quantitative data from preclinical studies on these compounds in key in vitro models of neuronal injury: oxygen-glucose deprivation (an in vitro model of ischemia) and glutamate-induced excitotoxicity.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

CompoundConcentrationCell TypeDuration of OGDEndpoint MeasuredNeuroprotective Effect (% of Control)Citation
This compound (GABOB) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Baclofen 50 µMCultured NeuronsNot SpecifiedNeuronal SurvivalSignificant increase in neuronal survival[1]
Muscimol Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

In Vitro Model: Glutamate-Induced Excitotoxicity

CompoundConcentrationCell TypeDuration of Glutamate (B1630785) ExposureEndpoint MeasuredNeuroprotective Effect (% of Control)Citation
This compound (GABOB) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Baclofen 1 µMSubstantia Gelatinosa NeuronsNot SpecifiedAmplitude of Excitatory Postsynaptic Currents (EPSCs)Reduction in C-fiber EPSC amplitude to 20% of control; Reduction in Aδ-fiber EPSC amplitude to 45% of control[2]
Muscimol Data Not AvailableData Not AvailableData Not AvailableData Not AvailableGeneral reduction of excitotoxicity and oxidative stress reported[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key in vitro experiments cited in this guide.

1. Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This protocol is a standard method to simulate ischemic conditions in vitro.

  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured on poly-L-lysine-coated plates in a suitable neuronal culture medium for 12-14 days in vitro (DIV) to allow for maturation and synapse formation.

  • OGD Induction:

    • On the day of the experiment, the culture medium is replaced with a glucose-free balanced salt solution (e.g., 120 mM NaCl, 25 mM Tris-HCl, 5.4 mM KCl, 1.8 mM CaCl2, pH 7.4).

    • The cultures are then transferred to a hypoxic chamber perfused with a gas mixture of 5% CO2 and 95% N2 to achieve an ambient oxygen level of <1%.

    • The duration of OGD can vary, but a typical exposure is 60-90 minutes at 37°C.

  • Reperfusion and Treatment:

    • Following OGD, the glucose-free medium is replaced with the original, pre-conditioned neuronal culture medium containing glucose.

    • Test compounds (e.g., Baclofen, Muscimol, or this compound) are added to the medium at the desired concentrations.

    • The cultures are returned to a normoxic incubator (5% CO2, 95% air) for a recovery period, typically 24 hours.

  • Assessment of Neuroprotection:

    • Neuronal viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.

    • Alternatively, neuronal death can be visualized and quantified by staining with fluorescent dyes like propidium (B1200493) iodide (stains necrotic cells) and Hoechst 33342 (stains all cell nuclei).

2. Glutamate-Induced Excitotoxicity Assay

This assay models the neuronal damage caused by excessive activation of glutamate receptors.

  • Cell Culture: Primary neuronal cultures are prepared and maintained as described for the OGD protocol.

  • Induction of Excitotoxicity:

    • On DIV 12-14, the culture medium is partially replaced with a solution containing a high concentration of L-glutamate (e.g., 100-250 µM). The final concentration should be optimized for the specific neuron type and culture conditions to induce significant but sub-maximal cell death.

    • The neurons are exposed to glutamate for a defined period, typically ranging from 15 minutes to 24 hours.

  • Treatment:

    • Test compounds can be added to the cultures either as a pre-treatment (before glutamate exposure) or co-treatment (along with glutamate).

  • Assessment of Neuroprotection:

    • After the glutamate exposure period, neuronal viability and cell death are quantified using the same methods described for the OGD protocol (MTT, LDH release, or fluorescent staining).

    • Neurite outgrowth and synaptic integrity can also be assessed through immunocytochemistry and morphological analysis.

Signaling Pathways in GABAergic Neuroprotection

The neuroprotective effects of GABA receptor agonists are mediated by specific intracellular signaling cascades that counteract the molecular events leading to neuronal death.

Baclofen (GABA-B Receptor Agonist)

Activation of the GABA-B receptor by Baclofen initiates a G-protein-mediated signaling cascade that promotes neuronal survival through multiple mechanisms. These include the inhibition of presynaptic glutamate release and the activation of pro-survival pathways such as Akt, which in turn modulates GSK-3β and ERK.[1] Baclofen has also been shown to regulate autophagy, a cellular process that can be either protective or detrimental depending on the context of the neuronal injury.

Baclofen_Signaling_Pathway Baclofen Baclofen GABAB_R GABA-B Receptor Baclofen->GABAB_R Gi_o Gi/o Protein GABAB_R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits Akt Akt Gi_o->Akt activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA GSK3b GSK-3β Akt->GSK3b inhibits ERK ERK Akt->ERK activates Autophagy Autophagy Regulation Akt->Autophagy Neuroprotection Neuroprotection GSK3b->Neuroprotection ERK->Neuroprotection Autophagy->Neuroprotection Muscimol_Signaling_Pathway Muscimol Muscimol GABAA_R GABA-A Receptor Muscimol->GABAA_R Cl_influx Cl- Influx GABAA_R->Cl_influx opens Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability ↓ Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Excitotoxicity ↓ Excitotoxicity Reduced_Excitability->Reduced_Excitotoxicity Reduced_Oxidative_Stress ↓ Oxidative Stress Reduced_Excitability->Reduced_Oxidative_Stress Neuroprotection Neuroprotection Reduced_Excitotoxicity->Neuroprotection Reduced_Oxidative_Stress->Neuroprotection Gamibetal_Theoretical_Pathway This compound This compound (GABOB) (Theoretical) GABAA_R GABA-A Receptor This compound->GABAA_R GABAB_R GABA-B Receptor This compound->GABAB_R Reduced_Excitability ↓ Neuronal Excitability GABAA_R->Reduced_Excitability Pro_survival_Pathways Pro-survival Pathways (e.g., Akt, ERK) GABAB_R->Pro_survival_Pathways Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection Pro_survival_Pathways->Neuroprotection

References

A Comparative Analysis of GABOB and Tiagabine on GABA Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of γ-amino-β-hydroxybutyric acid (GABOB) and tiagabine (B1662831), focusing on their effects on the uptake of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). The objective is to present a comprehensive overview of their mechanisms of action, potency, and selectivity, supported by experimental data to aid in research and drug development.

Executive Summary

Gamma-aminobutyric acid (GABA) transporters are critical in regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft. Inhibition of these transporters can enhance GABAergic signaling, a therapeutic strategy for conditions like epilepsy. This guide compares two compounds that interface with the GABA system: GABOB, an endogenous metabolite of GABA, and tiagabine, a synthetic GABA uptake inhibitor. While both influence GABAergic activity, their primary mechanisms of action and potencies in inhibiting GABA uptake differ significantly. Tiagabine is a potent and highly selective inhibitor of the GABA transporter 1 (GAT-1). In contrast, GABOB's primary role is as a GABA receptor agonist, with a comparatively weaker effect on GABA uptake.

Comparative Data on GABA Uptake Inhibition

The following table summarizes the quantitative data on the inhibitory effects of GABOB and tiagabine on GABA uptake.

CompoundEnantiomerTarget Transporter(s)Test SystemIC50 ValueReference
GABOB (R)-(-)-GABOBGABA TransportersRat Brain Synaptosomes67 µM[1]
(S)-(+)-GABOBGABA TransportersRat Brain SynaptosomesData not specified, but noted to have similar potency to the (R)-isomer on uptake.[1]
Tiagabine (R)-TiagabineGAT-1Rat Brain Synaptosomes67 nM
GAT-1HEK cells expressing human GAT-1390 ± 30 nM
GAT-1HEK cells expressing rat GAT-10.64 ± 0.07 µM

Mechanism of Action

Tiagabine is a potent and selective inhibitor of the GABA transporter GAT-1.[2] By blocking GAT-1, tiagabine prevents the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. Tiagabine exhibits high selectivity for GAT-1 over other GABA transporter subtypes (GAT-2, GAT-3, and BGT-1).

GABOB primarily functions as an agonist at GABA receptors, including GABA-A, GABA-B, and GABA-C receptors.[3][4] Its effect on GABA uptake is significantly less potent than that of tiagabine. The (R)-enantiomer of GABOB has been shown to inhibit GABA uptake in rat brain synaptosomes, though with a much higher IC50 value compared to tiagabine, indicating a lower affinity for the GABA transporters. The stereoselectivity of GABOB's action on GABA uptake is not as pronounced as its effects on GABA receptors.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the GABAergic synapse and a typical experimental workflow for a GABA uptake assay.

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell GABA_vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft (GABA) GABA_vesicle->Synaptic_Cleft Release GABA_synthesis GABA Synthesis GABA_synthesis->GABA_vesicle Packaging GAT1_pre GAT-1 GABA_R GABA Receptor Postsynaptic_Neuron Postsynaptic_Neuron GABA_R->Postsynaptic_Neuron Inhibitory Signal GAT_glia GAT Synaptic_Cleft->GAT1_pre Uptake Synaptic_Cleft->GABA_R Binding Synaptic_Cleft->GAT_glia Uptake Tiagabine Tiagabine Tiagabine->GAT1_pre Inhibits GABOB_uptake GABOB (weak inhibitor) GABOB_uptake->GAT1_pre Inhibits GABOB_uptake->GAT_glia Inhibits GABOB_receptor GABOB (agonist) GABOB_receptor->GABA_R Activates

Caption: GABAergic synapse showing GABA release, receptor binding, and reuptake via GATs.

GABA_Uptake_Assay cluster_prep Preparation cluster_assay Assay Tissue Brain Tissue (e.g., cortex) Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Synaptosomes Synaptosomes or HEK Cells with GAT Centrifugation->Synaptosomes Incubation Incubate with [3H]GABA + Inhibitor (GABOB or Tiagabine) Synaptosomes->Incubation Termination Terminate Uptake (e.g., rapid filtration) Incubation->Termination Measurement Measure Radioactivity (Scintillation Counting) Termination->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis End End Analysis->End Start Start Start->Tissue

Caption: Experimental workflow for an in vitro GABA uptake assay.

Detailed Experimental Protocols

In Vitro GABA Uptake Assay Using Synaptosomes

This protocol is adapted from studies investigating the inhibition of GABA uptake in rat brain preparations.

1. Preparation of Synaptosomes:

  • Euthanize rats and rapidly dissect the desired brain region (e.g., cerebral cortex) in ice-cold sucrose (B13894) solution (0.32 M).

  • Homogenize the tissue in a glass-Teflon homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

  • Pellet the synaptosomes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer).

2. GABA Uptake Assay:

  • Pre-incubate aliquots of the synaptosomal suspension at 37°C for a short period (e.g., 5 minutes).

  • Initiate the uptake reaction by adding a known concentration of radiolabeled GABA (e.g., [3H]GABA) in the presence of varying concentrations of the test compound (GABOB or tiagabine).

  • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a standard inhibitor or at 4°C).

  • Plot the percentage of inhibition of specific GABA uptake against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value (the concentration of inhibitor that produces 50% inhibition of GABA uptake) using non-linear regression analysis.

In Vitro GABA Uptake Assay Using Cell Lines Expressing GATs

This protocol is suitable for determining the selectivity of compounds for specific GABA transporter subtypes.

1. Cell Culture and Transfection:

  • Culture a suitable cell line, such as Human Embryonic Kidney (HEK-293) cells, in appropriate media.

  • Transfect the cells with a plasmid encoding the desired human or rat GABA transporter subtype (e.g., GAT-1, GAT-2, GAT-3, or BGT-1).

  • Allow for protein expression for 24-48 hours post-transfection.

2. GABA Uptake Assay:

  • Plate the transfected cells in multi-well plates.

  • Wash the cells with a physiological salt solution.

  • Pre-incubate the cells with the test compound (GABOB or tiagabine) at various concentrations for a defined period.

  • Initiate GABA uptake by adding a solution containing a fixed concentration of radiolabeled GABA.

  • After a short incubation period (e.g., 1-5 minutes) at room temperature or 37°C, terminate the uptake by rapidly aspirating the uptake solution and washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

3. Data Analysis:

  • As with the synaptosomal assay, calculate the specific uptake and determine the IC50 values for each transporter subtype to assess selectivity.

Conclusion

This comparative guide highlights the distinct pharmacological profiles of GABOB and tiagabine concerning GABA uptake. Tiagabine is a potent and selective GAT-1 inhibitor, a property that underpins its clinical efficacy as an anticonvulsant. In contrast, GABOB's primary mechanism of action is as a direct agonist at GABA receptors, with a significantly weaker inhibitory effect on GABA transporters. This clear distinction in their potency and primary targets is crucial for researchers in the fields of neuropharmacology and drug development when selecting tools to modulate the GABAergic system or when designing novel therapeutic agents. The provided experimental protocols offer a foundation for conducting further comparative studies to elucidate the nuanced effects of these and other compounds on GABAergic neurotransmission.

References

Safety Operating Guide

Essential Safety and Handling Guide for Gamibetal (gamma-amino-beta-hydroxybutyric acid)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Gamibetal. This compound, also known as gamma-amino-beta-hydroxybutyric acid (GABOB), is a gamma-aminobutyric acid (GABA) analogue used as an anticonvulsant.[1][2] It is typically supplied as a white to off-white crystalline powder.[1] Adherence to these procedural guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Risk Assessment

While a comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, the related compound gamma-aminobutyric acid (GABA) is described as hazardous in case of skin and eye contact (irritant) and slightly hazardous if ingested or inhaled.[3] Given that this compound is an active pharmaceutical ingredient (API), it is prudent to handle it with a high degree of caution to minimize the risk of exposure.[2]

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact with the powder can cause irritation.

  • Respiratory Tract Irritation: Inhalation of the powder may lead to respiratory irritation.

  • Unknown Long-term Effects: As a research chemical, the full toxicological profile may not be known.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling this compound powder.

PPE CategoryItemSpecifications and Rationale
Hand Protection Powder-free nitrile gloves (double-gloving recommended)Prevents skin contact and absorption. Powder-free gloves minimize aerosolization of the powder. Double-gloving provides an extra layer of protection, especially during compounding and handling contaminated surfaces.
Body Protection Disposable, long-sleeved gown with closed front and elastic or knit cuffsProtects skin and personal clothing from contamination. The gown should be made of a low-linting material to prevent contamination of the experiment.
Eye and Face Protection Safety goggles with side shields or a full-face shieldProtects eyes from splashes and airborne particles. A face shield offers broader protection for the entire face.
Respiratory Protection N95 or higher-rated respiratorEssential for preventing inhalation of fine powders, especially when handling outside of a primary engineering control.
Foot Protection Disposable shoe coversPrevents the tracking of contaminants out of the handling area.

Engineering Controls

Whenever possible, handle this compound powder within a primary engineering control to minimize airborne exposure.

Control TypeDescription
Chemical Fume Hood A ventilated enclosure that draws air away from the user, preventing inhalation of hazardous powders.
Biological Safety Cabinet (BSC) Provides a contained and ventilated workspace for handling hazardous materials, protecting both the user and the material.
Glovebox or Isolator A sealed enclosure that provides the highest level of containment by creating a physical barrier between the operator and the hazardous material.

Standard Operating Procedures for Handling this compound

4.1. Preparation and Weighing:

  • Ensure all necessary PPE is donned correctly before entering the designated handling area.

  • Perform all manipulations of this compound powder within a certified chemical fume hood, BSC, or glovebox.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound to prevent cross-contamination.

  • Handle the powder gently to avoid creating dust.

4.2. Spill Management:

  • Small Spills:

    • Gently cover the spill with absorbent material.

    • Wet the absorbent material with an appropriate solvent (e.g., water or ethanol) to prevent the powder from becoming airborne.

    • Carefully wipe up the spill, working from the outside in.

    • Place all contaminated materials in a sealed, labeled hazardous waste container.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert laboratory safety personnel.

    • Restrict access to the spill area until it has been decontaminated by trained personnel.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Unused this compound Powder Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal.
Contaminated Labware (e.g., weigh boats, pipette tips) Place in a designated, labeled hazardous waste container for solid chemical waste.
Contaminated PPE (e.g., gloves, gown, shoe covers) Remove carefully to avoid self-contamination and place in a designated hazardous waste container.
Empty this compound Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of in the regular trash after defacing the label.

Visual Guides

Diagram 1: PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Shoe Covers d2 Gown d1->d2 d3 N95 Respirator d2->d3 d4 Safety Goggles d3->d4 d5 Inner Gloves d4->d5 d6 Outer Gloves (over cuff) d5->d6 f1 Outer Gloves f2 Gown & Inner Gloves f1->f2 f3 Exit Handling Area f2->f3 f4 Shoe Covers f3->f4 f5 Safety Goggles f4->f5 f6 N95 Respirator f5->f6

Caption: PPE Donning and Doffing Workflow.

Diagram 2: this compound Waste Disposal Workflow

Waste_Disposal cluster_waste_streams Waste Generation cluster_disposal_path Disposal Pathway solid_waste Contaminated Solids (PPE, labware) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (rinsate) liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container unused_powder Unused this compound unused_powder->solid_container disposal_service Hazardous Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service

Caption: this compound Waste Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.